molecular formula C7H11N3O6S B601228 Avibactam CAS No. 1192500-31-4

Avibactam

カタログ番号: B601228
CAS番号: 1192500-31-4
分子量: 265.25 g/mol
InChIキー: NDCUAPJVLWFHHB-UHNVWZDZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avibactam is a novel, synthetic non-β-lactam β-lactamase inhibitor central to combating multidrug-resistant Gram-negative bacterial pathogens . Its core research value lies in a unique reversible mechanism of action; unlike traditional β-lactam-based inhibitors that undergo irreversible hydrolysis, this compound forms a covalent yet reversible carbamate ester bond with serine β-lactamases, effectively inactivating a broad spectrum of enzymes . This mechanism provides potent inhibition of Class A (including ESBLs and KPC), Class C (AmpC), and some Class D (e.g., OXA-48) β-lactamases, restoring the efficacy of partner β-lactam antibiotics against resistant strains . In research settings, this compound is utilized in combination with cephalosporins like ceftazidime and ceftaroline, or the monobactam aztreonam, to study the treatment of complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired pneumonia . It is particularly critical for investigating therapeutic strategies against carbapenem-resistant Enterobacterales (CRE), including those producing metallo-β-lactamases (MBL), where it protects aztreonam from co-produced serine β-lactamases . Research-grade this compound is essential for in vitro microbiological studies, antimicrobial susceptibility testing, and exploring mechanisms of resistance in the ongoing effort to overcome antibiotic resistance .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUAPJVLWFHHB-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026066
Record name Avibactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192500-31-4, 396731-14-9
Record name Avibactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AVE-1330A free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avibactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVIBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AVE-1330A FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Avibactam's Mechanism of Action Against Serine β-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has severely compromised the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. The primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating this resistance.[1][2][3][4] It exhibits a broad spectrum of activity, potently inhibiting Ambler class A, class C, and some class D serine β-lactamases.[2][3][4][5][6][7] This guide provides an in-depth technical overview of this compound's unique mechanism of action, supported by quantitative data, detailed experimental protocols, and molecular visualizations.

Core Mechanism: Reversible Covalent Inhibition

Unlike traditional β-lactam-based inhibitors like clavulanic acid or tazobactam, which act as suicide inhibitors that are irreversibly consumed, this compound employs a unique, covalent, and slowly reversible mechanism of inhibition.[2][3][4][8][9] This process can be dissected into two principal steps: acylation (carbamylation) and deacylation (recyclization).

1. Acylation (Carbamylation): The inhibition process begins with the nucleophilic attack by the active site serine residue (e.g., Ser70 in class A enzymes) on the carbonyl carbon of this compound's five-membered urea ring.[8][10] This leads to the opening of the diazabicyclooctane (DBO) ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl-enzyme adduct.[8][11][12] The carbonyl group of this newly formed carbamate is stabilized in the enzyme's oxyanion hole, a critical feature for catalysis.[10]

2. Deacylation (Recyclization): The most remarkable feature of this compound's mechanism is the fate of the acyl-enzyme complex.[10][12] Instead of undergoing hydrolysis, which would destroy the inhibitor, the complex is exceptionally stable against water-mediated breakdown.[8] Deacylation occurs through an intramolecular ring-closure reaction (recyclization), which regenerates the intact, active this compound molecule and the free enzyme.[2][3][8] This process is slow, with half-lives for the acyl-enzyme complex ranging from minutes to days depending on the specific β-lactamase.[5][6][8][13] The regenerated this compound is then competent to inhibit another β-lactamase molecule, a key advantage over irreversible inhibitors.[8]

Structural Basis of Inhibition and Potency

High-resolution X-ray crystallography has provided detailed insights into the molecular interactions governing this compound's potent and broad-spectrum activity.[2][7][10][14]

  • Binding Mode: this compound's small size and efficient interacting groups allow it to fit snugly within the active sites of both class A and class C enzymes with a similar binding mode, explaining its broad-spectrum nature.[7][10]

  • Key Interactions: Upon forming the covalent bond with the catalytic serine, several key interactions anchor the inhibitor in the active site. The sulfate group is highly polar and forms critical interactions, while the carboxamide group also contributes to binding.[12] In class A enzymes like CTX-M-15, the piperidine ring of this compound can form a hydrophobic stack with a conserved tyrosine residue (Tyr105).[12]

  • Role of Active Site Residues: The inhibition mechanism relies on key catalytic residues. For instance, in class A β-lactamases, Lys73 and Ser130 are proposed to act as the general acid and base during the acylation and deacylation steps.[10][14] In class C enzymes, residues such as Lys67, Tyr150, and Lys315 are crucial for binding and catalysis.[2] The high degree of conservation of these residues within the binding pocket suggests a high probability of this compound inhibiting all enzymes of that class.[2]

Quantitative Data: Kinetic Parameters of Inhibition

The efficacy of this compound against various clinically relevant serine β-lactamases has been quantified through detailed kinetic studies. The efficiency of acylation (k₂/Kᵢ) and the rate of deacylation (k_off) are key parameters.

Enzyme ClassEnzymeAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Rate (k_off) (min⁻¹)Acyl-Enzyme Half-Life (t₁/₂)
Class A TEM-1-0.04516 min[8]
CTX-M-151.0 x 10⁵[5][6]0.01740 min[5]
KPC-22.1 x 10³[5]0.008482 min[5]
Class C E. cloacae P99 AmpC1.2 x 10³[5]0.0023300 min (5 hours)[5]
P. aeruginosa PAO1 AmpC8.8 x 10²[5]0.116 min[5]
Class D OXA-101.1 x 10¹[5][6]9.0 x 10⁻⁵>5 days[5][6]
OXA-481.9 x 10²[5]->24 hours

Note: Kinetic values can vary slightly between studies due to different experimental conditions. The deacylation rate for KPC-2 can also involve a slow hydrolytic route that fragments the inhibitor, a mechanism distinct from the typical recyclization.[5][6]

Experimental Protocols

The characterization of this compound's mechanism relies on a combination of enzymology and biophysical techniques.

Enzyme Kinetics Assays

Objective: To measure the rates of enzyme acylation (on-rate) and deacylation (off-rate).

Methodology:

  • Enzyme and Reagent Preparation: Purified β-lactamase enzymes are prepared. A chromogenic β-lactam substrate, such as nitrocefin, is used as a reporter.

  • Acylation Rate (k_obs):

    • Enzyme is mixed with varying concentrations of this compound in a temperature-controlled spectrophotometer.

    • After a set incubation time, a saturating concentration of nitrocefin is added.

    • The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance (e.g., at 482 nm).

    • The observed pseudo-first-order rate constant (k_obs) for the formation of the inhibited enzyme is determined at each this compound concentration.

    • The second-order rate constant for acylation (k₂/Kᵢ) is obtained from the slope of the linear plot of k_obs versus this compound concentration.[5]

  • Deacylation Rate (k_off):

    • A "jump dilution" method is employed.[8] The enzyme is first incubated with a saturating concentration of this compound to ensure complete formation of the acyl-enzyme complex.

    • The complex is then rapidly diluted (e.g., 100-fold or more) into a solution containing the reporter substrate (nitrocefin).

    • This dilution prevents re-binding of any released this compound.

    • The return of enzyme activity is monitored over time by the hydrolysis of nitrocefin. The rate of activity return corresponds to the deacylation off-rate (k_off).[8]

Mass Spectrometry (MS) for Acyl-Enzyme Analysis

Objective: To confirm the formation of a covalent adduct and assess its stability.

Methodology:

  • Acyl-Enzyme Preparation: The target β-lactamase (e.g., 1 µM) is incubated with an excess of this compound (e.g., 5 µM) at 37°C for a set period (e.g., 5 minutes to 24 hours).[5]

  • Sample Cleanup: Free, unbound this compound is removed from the solution using techniques like centrifugal ultrafiltration.[5][8]

  • ESI-MS Analysis: The protein sample is analyzed by electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: The formation of the covalent adduct is confirmed by observing a mass increase in the enzyme corresponding to the mass of the this compound molecule. The stability of the adduct is assessed by analyzing samples incubated for extended periods (e.g., 24 hours).[5] The absence of significant hydrolysis products in the supernatant can also be confirmed by LC-MS analysis of small molecules.[8]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the this compound-enzyme complex.

Methodology:

  • Protein Crystallization: The purified β-lactamase is crystallized under specific conditions of pH, temperature, and precipitant concentration.

  • Complex Formation: The protein crystals are soaked in a solution containing a high concentration of this compound (e.g., 10 mM) for a short period (e.g., 15 minutes) to allow the inhibitor to diffuse into the crystal and bind to the enzyme's active site.[2]

  • Data Collection: The crystals are flash-frozen in liquid nitrogen, and X-ray diffraction data are collected at a synchrotron source.[2]

  • Structure Determination: The diffraction data are processed to solve and refine the atomic-resolution structure of the acyl-enzyme complex, revealing the precise covalent linkage and non-covalent interactions between this compound and the enzyme.[2][14]

Visualizations of Pathways and Processes

Inhibitory_Pathway cluster_binding E Free Enzyme (E) EI Non-covalent Complex (E·I) E->EI k_on I This compound (I) EI->E k_off EI_star Covalent Acyl-Enzyme Complex (E-I*) EI->EI_star k_acyl (fast) EI_star->EI k_deacyl (slow)

Caption: Overall kinetic pathway for the reversible covalent inhibition of serine β-lactamases by this compound.

Covalent_Mechanism cluster_0 1. Binding & Nucleophilic Attack cluster_1 2. Ring Opening cluster_2 3. Recyclization (Deacylation) a Enzyme Active Site (Ser-OH) b This compound (Urea Ring) c Covalent Carbamoyl-Enzyme (Ser-O-CO-Avibactam_opened) b->c Acylation (Carbamylation) d Intact this compound Released c->d Ring Closure (Slow) e Free Enzyme Regenerated Experimental_Workflow cluster_kinetics Kinetic Parameter Determination cluster_ms Covalent Adduct Confirmation start Purify β-Lactamase & Prepare this compound kinetics Enzyme Kinetics Assay (Spectrophotometry) start->kinetics ms Mass Spectrometry (ESI-MS) start->ms xtal X-ray Crystallography start->xtal on_rate Measure On-Rate (k_obs) vs. [this compound] kinetics->on_rate off_rate Measure Off-Rate (k_off) (Jump Dilution) kinetics->off_rate incubate Incubate Enzyme + this compound ms->incubate calc Calculate k₂/Kᵢ & t₁/₂ on_rate->calc off_rate->calc analyze_ms Analyze via ESI-MS incubate->analyze_ms confirm Confirm Mass Shift & Stability analyze_ms->confirm

References

Avibactam: A Technical Guide to Overcoming Antibiotic Resistance in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad spectrum of β-lactam antibiotics. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical tool in restoring the efficacy of these antibiotics. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in overcoming antibiotic resistance, and a summary of its efficacy. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the ongoing battle against antibiotic resistance.

Introduction: The Challenge of Gram-Negative Resistance

Gram-negative bacteria, characterized by their complex cell envelope, are intrinsically more resistant to many antibiotics. The production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, is a major driver of acquired resistance. The Ambler classification system categorizes these enzymes into four classes: A, B, C, and D. This compound has demonstrated potent inhibitory activity against class A, class C, and some class D β-lactamases.[1][2][3] It is currently approved for clinical use in combination with ceftazidime, a third-generation cephalosporin.[4] This combination, ceftazidime-avibactam (CZA), has proven effective against a wide range of multidrug-resistant Gram-negative pathogens.[5]

Mechanism of Action of this compound

Unlike traditional β-lactamase inhibitors, this compound is a diazabicyclooctane (DBO) derivative and does not possess a β-lactam ring.[4] Its unique mechanism of action involves a covalent but reversible inhibition of serine-based β-lactamases (Classes A, C, and some D).

The inhibition process can be summarized in the following steps:

  • Acylation: this compound enters the active site of the β-lactamase and forms a covalent acyl-enzyme intermediate with the catalytic serine residue.[6]

  • Ring Opening: This acylation step involves the opening of the this compound ring.[4]

  • Inhibition: The stable acyl-enzyme complex renders the β-lactamase inactive, preventing it from hydrolyzing β-lactam antibiotics.[6]

  • Reversible Deacylation: The reaction is reversible, and the this compound molecule can be slowly released, regenerating the active enzyme. However, the deacylation rate is very slow for many clinically relevant enzymes, leading to sustained inhibition.[7][8]

This reversible mechanism allows a single this compound molecule to inhibit multiple β-lactamase molecules over time.

G cluster_0 Mechanism of this compound Inhibition This compound This compound Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) This compound->Acyl_Enzyme Acylation (fast) Beta_Lactamase Serine β-Lactamase (Classes A, C, some D) Beta_Lactamase->Acyl_Enzyme Hydrolysis Hydrolysis of Antibiotic (Resistance) Beta_Lactamase->Hydrolysis acts on Regenerated_Enzyme Regenerated Active β-Lactamase Acyl_Enzyme->Regenerated_Enzyme Deacylation (slow, reversible) Released_this compound Released this compound Acyl_Enzyme->Released_this compound Regenerated_Enzyme->Beta_Lactamase Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Ceftazidime) Beta_Lactam_Antibiotic->Hydrolysis Inhibition Inhibition of Cell Wall Synthesis (Bacterial Death) Beta_Lactam_Antibiotic->Inhibition Target

Mechanism of this compound's Reversible Covalent Inhibition.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in restoring the activity of β-lactam antibiotics has been extensively studied. The following tables summarize key quantitative data from in vitro and clinical studies.

In Vitro Efficacy: Inhibition Kinetics

The efficiency of β-lactamase inhibition is a critical determinant of this compound's effectiveness. Kinetic parameters, such as the acylation efficiency (k₂/Kᵢ) and the deacylation rate (k_off), quantify this interaction.

β-Lactamase EnzymeAmbler ClassAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Half-life (t₁/₂) (min)
CTX-M-15A1.0 x 10⁵40
KPC-2A-82
P. aeruginosa AmpCC-6
E. cloacae P99 AmpCC-300
OXA-10D1.1 x 10¹> 5 days
OXA-48D--
Data sourced from Ehmann et al., 2013.[7]
In Vitro Susceptibility: Minimum Inhibitory Concentrations (MICs)

The addition of this compound significantly reduces the Minimum Inhibitory Concentration (MIC) of ceftazidime against many resistant Gram-negative isolates.

Organism (Resistance Mechanism)Ceftazidime MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)Fold Reduction in MIC
E. coli (ESBL)>128≤4≥32
K. pneumoniae (ESBL)>128≤4≥32
K. pneumoniae (KPC)64 to >128≤8≥8
P. aeruginosa (AmpC)3248
Data extrapolated from various in vitro susceptibility studies.[5][9]
Clinical Efficacy from Phase 3 Trials

Pooled analysis of Phase 3 clinical trials demonstrates the clinical utility of ceftazidime-avibactam in treating serious Gram-negative infections.

Infection TypePatient PopulationCeftazidime-Avibactam Clinical Cure RateComparator Clinical Cure Rate
Complicated Intra-Abdominal Infection (cIAI)Microbiologically Modified Intent-to-Treat (mMITT)88.1% (334/379)88.1% (364/413)
Complicated Urinary Tract Infection (cUTI)mMITT88.1% (334/379)88.1% (364/413)
Nosocomial Pneumonia (NP)mMITT88.1% (334/379)88.1% (364/413)
Data from a pooled analysis of five Phase 3 trials.[10]

Detailed Experimental Protocols

Reproducible and standardized methodologies are crucial for evaluating the efficacy of new antimicrobial agents. Below are detailed protocols for key experiments cited in the literature.

In Vitro Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

G cluster_0 Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plates Prepare 96-well Plates with Serial Dilutions of CZA Prepare_Plates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End G cluster_0 Mechanisms of Resistance to Ceftazidime-Avibactam Resistance Resistance BL_Mutations β-Lactamase Mutations (e.g., KPC-3 variants) BL_Mutations->Resistance Porin_Loss Porin Channel Mutations/Loss (Reduced Permeability) Porin_Loss->Resistance Efflux_Pumps Overexpression of Efflux Pumps Efflux_Pumps->Resistance PBP_Mutations Penicillin-Binding Protein (PBP) Mutations PBP_Mutations->Resistance

References

Avibactam: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has become a critical component in the fight against multidrug-resistant Gram-negative bacteria.[1][2][3][4][5] Its unique chemical structure and reversible covalent inhibition mechanism set it apart from traditional β-lactamase inhibitors.[1][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental methodologies from key studies, and visualizations to elucidate its function and interactions.

Chemical Structure and Physicochemical Properties

This compound, chemically known as [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate, is a diazabicyclooctane derivative.[6][7] Unlike traditional β-lactamase inhibitors such as clavulanic acid and tazobactam, this compound does not possess a β-lactam ring.[1] Its structure is designed to mimic the transition state of β-lactam hydrolysis, allowing it to effectively bind to the active site of β-lactamase enzymes.[8]

The sodium salt of this compound is a white crystalline powder with high purity (typically >98%), which is essential for its pharmaceutical applications.[6]

Chemical Structure

G cluster_this compound This compound This compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₇H₁₁N₃O₆S[5][7][9]
Molecular Weight265.25 g/mol [7][9]
IUPAC Name[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[5][7]
CAS Number1192500-31-4[5][7]
XLogP3-1.8[9]
Hydrogen Bond Donor Count2[9]
Hydrogen Bond Acceptor Count6[9]
Rotatable Bond Count3[9]
Topological Polar Surface Area139 Ų[9]
Protein Binding5.7–8.2%[5]
MetabolismNil[5]
Elimination Half-life~2 hours[10][11]
Volume of Distribution~22 L[11]
ExcretionKidney (97%)[5]

Mechanism of Action

This compound is a potent inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes.[1][2][4][5] It functions by a unique, reversible covalent mechanism.[1][3]

The inhibition process involves the following steps:

  • Acylation: The serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of this compound's urea moiety. This leads to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][3]

  • Deacylation (Recyclization): Unlike other β-lactamase inhibitors that undergo hydrolysis and degradation, the reaction with this compound is reversible.[1][3] The acyl-enzyme complex can undergo deacylation, which results in the regeneration of intact, active this compound.[1] This recyclization is a slow process, effectively sequestering the β-lactamase and preventing it from inactivating β-lactam antibiotics.[12]

G cluster_mechanism Mechanism of this compound Inhibition This compound This compound Acyl-Enzyme Intermediate (Inactive) Acyl-Enzyme Intermediate (Inactive) This compound->Acyl-Enzyme Intermediate (Inactive) Acylation (Covalent Bond Formation) Beta-Lactamase Beta-Lactamase Beta-Lactamase->Acyl-Enzyme Intermediate (Inactive) Regenerated this compound Regenerated this compound Acyl-Enzyme Intermediate (Inactive)->Regenerated this compound Deacylation (Recyclization) Free Beta-Lactamase Free Beta-Lactamase Acyl-Enzyme Intermediate (Inactive)->Free Beta-Lactamase

Caption: Reversible covalent inhibition of β-lactamase by this compound.

In Vitro Activity

The efficacy of this compound is demonstrated by its ability to restore the activity of β-lactam antibiotics against resistant bacterial strains. This is quantified by the minimum inhibitory concentration (MIC).

Quantitative Antimicrobial Activity

The following tables summarize the in vitro activity of ceftazidime-avibactam against various Gram-negative bacteria. This compound is typically tested at a fixed concentration of 4 µg/mL.

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae [13]

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
Escherichia coli0.250.5>99
Klebsiella pneumoniae0.52>99
Enterobacter cloacae0.52>99
Citrobacter freundii0.52>99
Proteus mirabilis≤0.250.5100
Serratia marcescens14>98

Table 3: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa [13]

Resistance ProfileMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility (%)
All Isolates28~95
Meropenem-Resistant416~85

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize this compound.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of this compound against various bacterial isolates.

Methodology:

  • Method: Broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][14]

  • Media: Cation-adjusted Mueller-Hinton broth.

  • This compound Concentration: A fixed concentration of 4 µg/mL of this compound is used.[1][14]

  • Ceftazidime Concentration: Two-fold serial dilutions of ceftazidime are prepared.[1]

  • Inoculum: Bacterial suspensions are prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35°C for 16-20 hours.

  • Endpoint: The MIC is defined as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Prepare bacterial inoculum D Inoculate microtiter plate wells A->D B Prepare serial dilutions of Ceftazidime C Add fixed concentration of this compound (4 µg/mL) to all wells B->C C->D E Incubate at 35°C for 16-20 hours D->E F Read and record MIC values E->F

Caption: Workflow for MIC determination by broth microdilution.

X-ray Crystallography of this compound-Enzyme Complex

Objective: To determine the three-dimensional structure of this compound covalently bound to a β-lactamase enzyme.

Methodology:

  • Protein Purification: The target β-lactamase (e.g., AmpC from P. aeruginosa) is overexpressed and purified.

  • Complex Formation: The purified enzyme is incubated with an excess of this compound to form the covalent complex.

  • Crystallization: The this compound-enzyme complex is crystallized using vapor diffusion (hanging or sitting drop) methods with various crystallization screens.

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

  • Structure Determination: The structure is solved by molecular replacement using a known β-lactamase structure as a search model.

  • Refinement: The model is refined against the diffraction data to obtain the final high-resolution structure. A high-resolution structure of this compound bound to a class C β-lactamase, AmpC, from P. aeruginosa was obtained, which provided insight into the mechanism of both acylation and recyclization.[1][3]

Enzyme Kinetics

Objective: To characterize the kinetics of β-lactamase inhibition by this compound, including the on-rate for acylation and the off-rate for deacylation.

Methodology:

  • On-rate (k_on) Measurement:

    • The β-lactamase enzyme is pre-incubated with varying concentrations of this compound for different time intervals.

    • The remaining enzyme activity is measured by adding a chromogenic β-lactam substrate (e.g., nitrocefin) and monitoring the change in absorbance over time.

    • The apparent second-order rate constant (k_on) is determined by plotting the observed rate of inactivation against the inhibitor concentration.

  • Off-rate (k_off) Measurement (Jump Dilution Method):

    • The enzyme is incubated with a saturating concentration of this compound to form the acyl-enzyme complex.

    • The complex is then rapidly diluted into a solution containing a chromogenic substrate.

    • The return of enzyme activity is monitored over time as this compound dissociates from the enzyme.

    • The first-order rate constant for deacylation (k_off) is determined by fitting the data to an exponential recovery curve. Using the TEM-1 enzyme, the deacylation off-rate was measured to be 0.045 min⁻¹.[15]

Synthesis of this compound

The synthesis of this compound is a complex, multi-step process.[6] Several synthetic routes have been developed, often starting from commercially available materials like ethyl-5-hydroxypicolinate or Boc-benzyl-glutamate.[16][17] Key steps in these syntheses typically involve:

  • Chiral Resolution: Lipase-catalyzed resolution is used to establish the correct stereochemistry.[16]

  • Ring Formation: Construction of the diazabicyclo[3.2.1]octane core structure.

  • Functional Group Manipulations: Introduction of the carbamoyl and sulfate groups, often involving protection and deprotection steps.[6][16][17]

  • Sulfation: A one-pot debenzylation/sulfation reaction is a key step in some efficient synthetic routes.[16][17]

G cluster_synthesis Generalized Synthetic Pathway for this compound A Starting Material (e.g., Ethyl-5-hydroxypicolinate) B Chiral Resolution A->B C Construction of Diazabicyclooctane Core B->C D Functional Group Interconversions C->D E Sulfation D->E F Final Deprotection and Salt Formation E->F G This compound F->G

Caption: A generalized overview of the synthetic steps for this compound.

Conclusion

This compound represents a significant advancement in the field of antibacterial therapy. Its novel chemical structure, distinct from traditional β-lactams, and its unique reversible covalent mechanism of action provide a powerful tool against a broad spectrum of β-lactamase-producing Gram-negative pathogens.[1][2][4] The data and methodologies presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to understand and build upon the success of this important molecule in addressing the ongoing challenge of antimicrobial resistance.

References

The Dawn of a New Era in Antibiotic Adjuvants: An In-depth Technical Guide to Early-Stage Research on Avibactam Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant organisms (MDROs) constitutes a critical threat to global public health. In the vanguard of countermeasures is the development of β-lactamase inhibitors, with avibactam emerging as a pivotal agent. This technical guide delves into the core of early-stage research on this compound combination therapies, providing a comprehensive overview of its synergistic potential, the experimental methodologies used to validate its efficacy, and the fundamental mechanisms underpinning its action.

Introduction to this compound

This compound is a novel, non-β-lactam β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, class C, and some class D β-lactamases.[1][2][3] Unlike conventional inhibitors, this compound possesses a unique mechanism of action involving a reversible covalent acylation of the β-lactamase enzyme.[2][3] This action protects its partner β-lactam antibiotic from enzymatic degradation, thereby restoring or enhancing its antibacterial activity against a wide range of resistant Gram-negative bacteria.[4][5] Early-stage research has predominantly focused on its combination with ceftazidime, as well as with other β-lactams like aztreonam and ceftaroline fosamil.[1][2][3]

In Vitro Efficacy of this compound Combinations

The cornerstone of early-stage research lies in determining the in vitro activity of this compound combinations against clinically relevant pathogens. These studies are crucial for establishing the potential of such therapies and guiding further development.

Synergistic Activity Against Multidrug-Resistant Bacteria

A significant body of research has demonstrated the synergistic effects of this compound when combined with various β-lactam antibiotics, particularly against carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.

The combination of ceftazidime-avibactam has shown potent activity against Enterobacterales producing extended-spectrum β-lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemase (KPC).[5][6] Furthermore, the addition of this compound to aztreonam has proven effective against metallo-β-lactamase (MBL)-producing Enterobacterales.[6][7][8] this compound protects aztreonam from hydrolysis by co-produced ESBLs and AmpC enzymes, allowing aztreonam to exert its activity against the MBLs.[6]

Recent studies have also explored the combination of sulbactam with this compound, which has demonstrated synergistic activity against carbapenem-resistant Acinetobacter baumannii (CRAB) isolates, including those producing OXA-type carbapenemases.[9]

Quantitative Analysis of In Vitro Synergy

The synergistic potential of this compound combinations is quantitatively assessed primarily through checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index and time-kill assays.

Table 1: Summary of In Vitro Synergy Data for this compound Combinations

CombinationOrganism(s)Key FindingsReference(s)
Ceftazidime-avibactamKPC-producing Klebsiella pneumoniaeSignificant bactericidal efficiency at 2x, 4x, and 8x MIC.[8][10]
Ceftazidime-avibactam + AztreonamMBL-producing Klebsiella pneumoniaeStrong synergistic bactericidal effects observed.[8]
Ceftazidime-avibactam + AztreonamMBL-producing non-fermenting Gram-negative bacteriaReduction in MIC for Pseudomonas spp. and Acinetobacter spp.[11]
Ceftazidime-avibactam + FosfomycinKPC-producing Klebsiella pneumoniaeAdditive activity observed.[12]
Ceftazidime-avibactam + CarbapenemsKPC-producing Klebsiella pneumoniaeSynergistic activity observed.[12]
Sulbactam-avibactamCarbapenem-resistant Acinetobacter baumannii≥2-fold decrease in sulbactam MIC in 89% of isolates.[9]

Preclinical In Vivo Models

Animal models of infection are indispensable for evaluating the in vivo efficacy of this compound combination therapies and for establishing pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with successful outcomes.

Murine Infection Models

Murine models, including septicemia, thigh infection, and lung infection models, have been instrumental in demonstrating the in vivo potential of this compound combinations.[13][14][15] In a murine septicemia model using ceftazidime-resistant Enterobacterales, the ceftazidime-avibactam combination was highly effective, with 50% effective dose (ED50) values ranging from 2 to 27 mg/kg.[13][16]

Studies in neutropenic mice with thigh or lung infections have been crucial in defining the PK/PD driver for this compound, which was found to be the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > CT).[1][14]

Efficacy in Animal Models of Infection

Table 2: Summary of In Vivo Efficacy Data for this compound Combinations

CombinationAnimal ModelPathogen(s)Key FindingsReference(s)
Ceftazidime-avibactamMurine septicemiaAmpC or ESBL-producing EnterobacteralesED50 values ranged from 2 to 27 mg/kg.[13][16][17]
Ceftazidime-avibactamMurine thigh and lung infectionPseudomonas aeruginosaThis compound enhanced ceftazidime efficacy, with the effect correlating with %fT > CT of 1 mg/L.[14]
Ceftazidime-avibactam + AztreonamMouse infection modelMBL-producing EnterobacteralesReduced mortality and prolonged lifespan in infected mice.[10][18]
Ceftazidime-avibactam + Colistin/Fosfomycin/GentamicinRabbit osteomyelitisOXA-48/ESBL-producing Escherichia coliCombination therapies led to bone sterilization in 91-100% of cases.[19]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the robust evaluation of novel antimicrobial combinations. The following sections outline the core methodologies employed in the early-stage research of this compound therapies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Broth microdilution is the standard method.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the antibiotics to be tested. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[20][21]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.[22][23]

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

  • Incubation: Incubate the plates at 35°C for 16-20 hours under aerobic conditions.[22][23]

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[20]

Checkerboard Synergy Testing

The checkerboard assay is a common method to assess the in vitro interaction between two antimicrobial agents.

Protocol: Checkerboard Assay

  • Plate Setup: In a 96-well microtiter plate, dilute antibiotic A serially along the ordinate (rows) and antibiotic B serially along the abscissa (columns). This creates a matrix of wells with varying concentrations of both drugs.[22]

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[22]

  • Incubation: Incubate the plate at 35°C for 16-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[18][22]

  • Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[22][24]

Time-Kill Assays

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Protocol: Time-Kill Assay

  • Preparation: Prepare tubes of broth containing the desired concentrations of the antimicrobial agents, both individually and in combination. Common concentrations tested are sub-inhibitory and supra-inhibitory multiples of the MIC.[8][25]

  • Inoculation: Inoculate the tubes with a standardized bacterial inoculum (e.g., 5 x 105 to 5 x 106 CFU/mL). Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate the tubes at 35°C, often in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.[26][27]

  • Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar to determine the viable bacterial count (CFU/mL).

  • Data Analysis and Interpretation: Plot the log10 CFU/mL against time for each condition.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[28]

    • Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[26][28]

Mechanisms and Pathways

Understanding the molecular interactions and pathways involved is crucial for optimizing existing therapies and developing new ones.

Mechanism of this compound Action

This compound inhibits serine β-lactamases through a multi-step process. It first forms a non-covalent Michaelis-Menten complex with the enzyme. Subsequently, the catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of this compound's urea moiety, leading to the opening of this compound's diazabicyclooctane ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[2][4][29] This reaction is reversible, but the rate of deacylation is slow, effectively sequestering the enzyme and preventing it from hydrolyzing the partner β-lactam antibiotic.[2][3]

G This compound This compound CovalentComplex Stable Covalent This compound-Enzyme Complex This compound->CovalentComplex Binds to active site BetaLactamase Serine β-Lactamase (e.g., KPC, AmpC) BetaLactamase->CovalentComplex Hydrolysis Hydrolysis of β-Lactam Ring BetaLactamase->Hydrolysis Catalyzes BetaLactam β-Lactam Antibiotic (e.g., Ceftazidime) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to BetaLactam->Hydrolysis Degradation CellWall Bacterial Cell Wall Synthesis BetaLactam->CellWall Inhibits PBP->CellWall Essential for InactiveEnzyme Inactive β-Lactamase CovalentComplex->InactiveEnzyme Inactivation InactiveEnzyme->Hydrolysis Prevents CellLysis Cell Lysis and Death CellWall->CellLysis Disruption leads to

Mechanism of action for this compound combination therapy.
Experimental Workflow for In Vitro Synergy Testing

The logical flow of in vitro experiments is designed to first establish baseline susceptibility and then to probe for synergistic interactions.

G Start Start: Select Bacterial Isolate and Antibiotics MIC_A Determine MIC of This compound Combination (Drug A) Start->MIC_A MIC_B Determine MIC of Partner Antibiotic (Drug B) Start->MIC_B Checkerboard Perform Checkerboard Assay (Drugs A+B) MIC_A->Checkerboard MIC_B->Checkerboard FIC Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard->FIC Synergy_Test FIC Index ≤ 0.5? FIC->Synergy_Test Time_Kill Perform Time-Kill Assay Synergy_Test->Time_Kill Yes Not_Synergistic Result: Additive or Indifferent Synergy_Test->Not_Synergistic No Synergy_Confirm Confirm Synergy (≥2-log10 kill vs. most active agent) Time_Kill->Synergy_Confirm Synergistic Result: Synergistic Interaction Synergy_Confirm->Synergistic Yes Synergy_Confirm->Not_Synergistic No

Workflow for in vitro synergy testing of this compound combinations.

Conclusion and Future Directions

Early-stage research has robustly established the significant potential of this compound as a cornerstone of combination therapies against multidrug-resistant Gram-negative bacteria. The synergistic and additive effects observed in both in vitro and in vivo studies underscore its importance in overcoming key resistance mechanisms. The methodologies outlined in this guide provide a framework for the continued evaluation and development of novel this compound-based combinations.

Future research should focus on expanding the portfolio of partner antibiotics for this compound, investigating its efficacy against emerging resistance mechanisms, and further refining PK/PD models to optimize dosing strategies for diverse patient populations. The continued exploration of this compound's potential will be critical in the ongoing battle against antimicrobial resistance.

References

The Core Mechanism of Avibactam: A Covalent, Reversible Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor, distinguished by its unique covalent and reversible mechanism of action.[1][2][3] This diazabicyclooctane (DBO) compound effectively neutralizes a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes, which are primary contributors to antibiotic resistance in Gram-negative bacteria.[4][5][6] When combined with β-lactam antibiotics such as ceftazidime, ceftaroline, and aztreonam, this compound restores their efficacy against many resistant pathogens.[5][7] This technical guide delves into the core inhibitory mechanism of this compound, presenting key kinetic data, detailed experimental protocols, and visual representations of the molecular interactions and processes.

The Covalent, Reversible Inhibition Pathway

The inhibitory action of this compound is a two-step process. Initially, the catalytic serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of this compound's five-membered urea ring.[3] This nucleophilic attack results in the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][8] This acylation step effectively inactivates the enzyme.

Unlike traditional β-lactamase inhibitors that undergo hydrolysis and are permanently inactivated, the this compound-enzyme complex undergoes a slow, reversible deacylation process.[3] This process involves an intramolecular cyclization that regenerates the intact, active this compound molecule, which can then inhibit another β-lactamase enzyme.[1][3] This novel recycling mechanism contributes significantly to its potency.[3] While this reversible recyclization is the primary pathway, in some enzymes like KPC-2, a minor, slower hydrolytic route involving fragmentation of the acyl-avibactam complex has been observed.[4][9]

G cluster_inhibition Inhibition Pathway cluster_hydrolysis Minor Hydrolytic Pathway (e.g., KPC-2) E_I E + I (Free Enzyme + this compound) EI_noncovalent E•I (Non-covalent Complex) E_I->EI_noncovalent k1 (Binding) EI_noncovalent->E_I k-1 EI_covalent E-I* (Covalent Carbamoyl-Enzyme) EI_noncovalent->EI_covalent k2 (Acylation/Carbamoylation) (Ring Opening) EI_covalent->EI_noncovalent k-2 (Deacylation/Recyclization) (Ring Closing, Slow) EI_covalent_hydrolysis E-I* (Covalent Carbamoyl-Enzyme) E_P E + P (Free Enzyme + Inactive Product) EI_covalent_hydrolysis->E_P k_hydrolysis (Very Slow)

Caption: Covalent, reversible inhibition pathway of this compound.

Quantitative Analysis of this compound Inhibition

The efficacy of this compound varies across different classes of β-lactamases. The following tables summarize key kinetic parameters for the interaction of this compound with several clinically relevant enzymes.

Table 1: Acylation and Deacylation Kinetics of this compound Against Various β-Lactamases

EnzymeClassOrganismAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Rate (k_off) (min⁻¹)Half-life (t₁/₂) for Enzyme Recovery (min)
CTX-M-15AEscherichia coli1.0 x 10⁵-40
KPC-2AKlebsiella pneumoniae--82
TEM-1AEscherichia coli1.6 x 10⁵0.04516
AmpCCP. aeruginosa PAO1--6
AmpCCE. cloacae P99--300
OXA-10DPseudomonas aeruginosa1.1 x 10¹->5 days
OXA-48DKlebsiella pneumoniae---

Data compiled from Ehmann et al., 2012 and Ehmann et al., 2013.[3][4]

Table 2: Mass Spectrometry Analysis of this compound-Enzyme Adducts

EnzymeIncubation TimeExpected Mass Increase (Da)Observed Mass Increase (Da)Percent Acylated
CTX-M-155 min265.1265.2Stoichiometric
24 h265.1265.2100%
KPC-25 min265.1265.2Stoichiometric
24 h265.1Multiple species observed-
E. cloacae P99 AmpC5 min265.1265.2Stoichiometric
24 h265.1265.293%
OXA-105 min265.1265.2Stoichiometric
24 h265.1265.2100%

Data from Ehmann et al., 2013.[4]

Key Experimental Protocols

Determination of Deacylation Off-Rate (k_off) by Jump Dilution

This method is employed to measure the rate of enzyme activity recovery after inhibition, which corresponds to the deacylation rate.

Protocol:

  • Enzyme-Inhibitor Incubation: A concentrated solution of the β-lactamase enzyme is incubated with a molar excess of this compound to ensure complete formation of the covalent acyl-enzyme complex.

  • Jump Dilution: The reaction mixture is rapidly diluted (e.g., 100-fold or more) into a solution containing a reporter substrate (e.g., nitrocefin). This dilution effectively prevents further inhibition by reducing the concentration of free this compound to negligible levels.

  • Monitoring Activity Return: The hydrolysis of the reporter substrate is monitored over time using a spectrophotometer. The rate of substrate hydrolysis will increase as the enzyme is slowly reactivated through deacylation.

  • Data Analysis: The time course of activity return is fitted to a first-order exponential equation to determine the off-rate constant (k_off).

G cluster_workflow k_off Determination Workflow Incubation 1. Incubate Enzyme with excess this compound Dilution 2. Rapid 'Jump' Dilution into reporter substrate Incubation->Dilution Monitoring 3. Monitor Substrate Hydrolysis Over Time Dilution->Monitoring Analysis 4. Fit Data to Exponential to determine k_off Monitoring->Analysis

Caption: Workflow for k_off determination.

Mass Spectrometry Analysis of Acyl-Enzyme Complex

Mass spectrometry is used to confirm the formation of a covalent adduct and to assess its stability over time.

Protocol:

  • Acylation: The β-lactamase is incubated with a molar excess of this compound for a defined period (e.g., 5 minutes or 24 hours).

  • Removal of Excess Inhibitor: Excess, unbound this compound is removed from the solution, typically by ultrafiltration or size-exclusion chromatography.

  • Sample Preparation: The protein sample is prepared for mass spectrometry, which may involve denaturation under acidic conditions.

  • Mass Analysis: The mass of the intact protein is determined using electrospray ionization mass spectrometry (ESI-MS). The formation of the covalent adduct is confirmed by an increase in the protein's mass corresponding to the mass of this compound.[4]

  • Stability Assessment: By comparing the mass spectra of samples incubated for different durations, the stability of the acyl-enzyme complex and the potential for hydrolysis or other modifications can be assessed.[4]

Structural Insights into the Inhibition Mechanism

High-resolution X-ray crystal structures of this compound in complex with various β-lactamases have provided detailed insights into its binding and mechanism of action.[6][10] The structures reveal that the opened this compound molecule is rigidly positioned within the active site.[11] The sulfate group of this compound occupies the same pocket that typically binds the carboxylate group of β-lactam antibiotics, forming key interactions with conserved residues.[12] The carboxamide group also forms important hydrogen bonds within the active site.[12] These interactions anchor the inhibitor, and the proximity of the leaving nitrogen to the carbamoyl carbonyl is believed to facilitate the reverse ring-closing reaction, favoring regeneration of intact this compound over hydrolysis.[10]

G cluster_active_site This compound in β-Lactamase Active Site This compound Covalently Bound this compound (Ring-Opened) Ser70 Catalytic Serine This compound->Ser70 Covalent Bond (Carbamoyl Linkage) SulfatePocket Sulfate Binding Pocket (e.g., Lys234, Ser237, Thr235) This compound->SulfatePocket Electrostatic Interactions CarboxamidePocket Carboxamide Binding Pocket (e.g., Asn132, Asn104) This compound->CarboxamidePocket Hydrogen Bonds

Caption: this compound interactions in the active site.

Conclusion

This compound's unique covalent, reversible mechanism of inhibition represents a significant advancement in combating β-lactamase-mediated antibiotic resistance. Its ability to be recycled after inactivating an enzyme molecule contributes to its high potency and broad spectrum of activity. Understanding the kinetic and structural basis of this mechanism is crucial for the development of future β-lactamase inhibitors and for optimizing the clinical use of this compound-containing combination therapies. The methodologies and data presented in this guide provide a comprehensive overview for professionals in the field of infectious disease research and drug development.

References

The Spectrum of Avibactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avibactam, a novel non-β-lactam β-lactamase inhibitor, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action and broad spectrum of activity have revitalized the clinical utility of established β-lactam antibiotics. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound, its mechanism of action, the experimental protocols used for its evaluation, and the mechanisms of resistance observed to date.

Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional β-lactamase inhibitors that act as suicide inhibitors, this compound employs a novel mechanism of reversible covalent inhibition.[1][2][3] It forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.[1][3] However, this bond can be slowly hydrolyzed, releasing the intact, active this compound molecule, which can then inhibit another β-lactamase enzyme.[1][2][3] This reversible nature contributes to its sustained inhibitory effect.

The inhibition process can be visualized as a two-step process: acylation, where this compound binds to the enzyme, and deacylation, where it is released. The efficiency of inhibition is determined by the rates of these two steps.

This compound Mechanism of Action cluster_0 Enzyme Active Site cluster_1 Inhibition Process Beta-Lactamase Beta-Lactamase Acyl-Enzyme_Complex Covalent Acyl-Enzyme Intermediate (Stable) Beta-Lactamase->Acyl-Enzyme_Complex Acylation (Fast) Serine_Residue Serine Residue This compound This compound This compound->Acyl-Enzyme_Complex Acyl-Enzyme_Complex->Beta-Lactamase Deacylation (Slow, Reversible) Acyl-Enzyme_Complex->this compound

Mechanism of this compound Inhibition

Spectrum of In Vitro Activity

This compound, primarily in combination with ceftazidime, demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including those expressing various β-lactamases.

Enterobacteriaceae

Ceftazidime-avibactam is highly active against Enterobacteriaceae, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) isolates.[4][5][6] It effectively inhibits isolates producing extended-spectrum β-lactamases (ESBLs), AmpC β-lactamases, Klebsiella pneumoniae carbapenemases (KPCs), and some OXA-type carbapenemases, such as OXA-48.[4][5][6][7] However, it is not active against metallo-β-lactamase (MBL) producers.[8][9]

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Organism/Resistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)
All Enterobacteriaceae0.251>99.9
MDR Enterobacteriaceae0.25199.2
XDR Enterobacteriaceae0.5297.8
Carbapenem-Resistant Enterobacteriaceae (CRE)0.5297.5
ESBL-producing E. coli-0.25-
ESBL-producing K. pneumoniae-0.5-
AmpC-producing Enterobacteriaceae-1-
KPC-producing Enterobacterales--98.9

Data compiled from multiple surveillance studies.[5][10][11]

Pseudomonas aeruginosa

The addition of this compound significantly enhances the activity of ceftazidime against Pseudomonas aeruginosa, including strains with resistance mechanisms such as AmpC hyperproduction.[12][13] While generally potent, its activity can be affected by the presence of efflux pumps and certain resistance mutations.[4][13]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Resistance PhenotypeCeftazidime MIC50/MIC90 (µg/mL)Ceftazidime-Avibactam MIC50/MIC90 (µg/mL)Ceftazidime-Avibactam Susceptibility (%)
All Isolates-2/497.1
Multidrug-Resistant (MDR)-4/1686.5
Meropenem-Nonsusceptible>32/>324/1671.8
AmpC Hyperproducers>256/>2564/1676.1

Data from a multicenter study of bloodstream infections.[12][13]

Activity Against Specific β-Lactamase Enzymes

This compound exhibits potent inhibitory activity against a broad range of Ambler class A, C, and some class D β-lactamases.[1][14]

Table 3: Kinetic Parameters of this compound against Key β-Lactamases

EnzymeAmbler Classk2/Ki (M-1s-1)IC50 (nM)
TEM-1A-8
CTX-M-15A1.0 x 1055
KPC-2A-4
AmpC (P. aeruginosa)C-180
OXA-10D1.1 x 101-
OXA-48D--

k2/Ki represents the acylation efficiency. IC50 values are indicative of inhibitory potency. Data compiled from various kinetic studies.[1][4]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing

The in vitro activity of this compound in combination with a β-lactam partner is typically determined using broth microdilution or agar dilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test organism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Solutions: Serial twofold dilutions of the β-lactam antibiotic (e.g., ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is added to each dilution at a fixed concentration, typically 4 µg/mL.

  • Inoculation and Incubation: The microtiter plates containing the antimicrobial dilutions are inoculated with the bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is defined as the lowest concentration of the β-lactam in the presence of the fixed concentration of this compound that completely inhibits visible bacterial growth.

MIC_Testing_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates Prepare Microtiter Plates with Serial Dilutions of Ceftazidime + Fixed Concentration of this compound prep_plates->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Antimicrobial Susceptibility Testing Workflow
Enzyme Kinetics

The inhibitory activity of this compound against purified β-lactamase enzymes is assessed through kinetic assays to determine parameters such as the inhibition constant (Ki), the rate of acylation (k2), and the 50% inhibitory concentration (IC50).

General Protocol for Determining IC50:

  • Enzyme and Substrate Preparation: A solution of the purified β-lactamase enzyme and a chromogenic substrate (e.g., nitrocefin) are prepared in a suitable buffer.

  • Inhibitor Dilutions: Serial dilutions of this compound are prepared.

  • Pre-incubation: The enzyme is pre-incubated with the various concentrations of this compound for a defined period to allow for inhibitor binding.

  • Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.

  • Measurement of Activity: The rate of substrate hydrolysis is monitored by measuring the change in absorbance over time using a spectrophotometer.

  • Data Analysis: The IC50 value, which is the concentration of this compound that reduces the enzyme activity by 50%, is calculated by plotting the enzyme activity against the inhibitor concentration.

In Vivo Efficacy

In vivo studies, typically in murine infection models (e.g., thigh or lung infection models), are crucial for evaluating the efficacy of ceftazidime-avibactam. These studies aim to correlate pharmacokinetic and pharmacodynamic (PK/PD) parameters with bacterial killing.

Murine Thigh Infection Model Protocol:

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, treatment with ceftazidime-avibactam, ceftazidime alone, or a vehicle control is initiated. Human-simulated dosing regimens are often used.

  • Assessment of Bacterial Burden: At various time points, including 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/thigh).

  • Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial burden compared to the control group.

Mechanisms of Resistance

While ceftazidime-avibactam is a potent combination, resistance can emerge through several mechanisms.

  • Mutations in β-Lactamase Genes: Amino acid substitutions within the active site of β-lactamases, particularly in KPC enzymes (e.g., D179Y substitution), can reduce the binding affinity of this compound, leading to resistance.[15]

  • Increased Efflux and Decreased Permeability: Overexpression of efflux pumps and mutations in porin genes can limit the intracellular concentration of the drugs, contributing to resistance, especially in P. aeruginosa.[8]

  • Production of Metallo-β-Lactamases (MBLs): this compound is not active against class B MBLs. Therefore, organisms that acquire MBL-encoding genes are inherently resistant to ceftazidime-avibactam.[9]

The combination of aztreonam with ceftazidime-avibactam is being explored as a therapeutic option for infections caused by MBL-producing Enterobacterales, as aztreonam is stable to hydrolysis by MBLs, and this compound can inhibit co-produced class A and C enzymes.[16][17][18]

Avibactam_Spectrum_Logic cluster_activity Spectrum of Activity cluster_no_activity No Significant Activity This compound This compound Class_A Class A β-Lactamases (ESBLs, KPCs) This compound->Class_A Inhibits Class_C Class C β-Lactamases (AmpC) This compound->Class_C Inhibits Some_Class_D Some Class D β-Lactamases (e.g., OXA-48) This compound->Some_Class_D Inhibits Class_B Class B β-Lactamases (Metallo-β-Lactamases) This compound->Class_B Does Not Inhibit Some_Other_Class_D Other Class D β-Lactamases This compound->Some_Other_Class_D Limited/No Inhibition

Logical Diagram of this compound's Inhibitory Spectrum

Conclusion

This compound is a powerful tool in the armamentarium against resistant Gram-negative bacteria. Its broad spectrum of activity, driven by a unique reversible covalent inhibition mechanism, restores the efficacy of partner β-lactams against many challenging pathogens. A thorough understanding of its spectrum, the methodologies for its evaluation, and the evolving mechanisms of resistance is critical for its judicious clinical use and for guiding future drug development efforts.

References

The Pharmacological Profile and Preliminary Safety of Avibactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor that employs a novel, reversible covalent mechanism of action. When combined with β-lactam antibiotics such as ceftazidime, it restores their activity against a broad spectrum of multidrug-resistant Gram-negative bacteria that produce Ambler class A, class C, and some class D serine β-lactamases. This technical guide provides an in-depth review of the pharmacological profile of this compound, including its mechanism of action, enzyme kinetics, spectrum of activity, and pharmacokinetic/pharmacodynamic properties. Furthermore, it summarizes the preliminary safety profile established through key clinical trials and presents detailed experimental protocols for its preclinical and in vitro evaluation.

Pharmacological Profile

Mechanism of Action

This compound is structurally distinct from traditional β-lactamase inhibitors like clavulanic acid or tazobactam as it is based on a diazabicyclooctane (DBO) core.[1] Its inhibitory action proceeds via a two-step, reversible mechanism.[2]

  • Acylation: this compound forms a covalent bond with the catalytic serine residue in the active site of a susceptible β-lactamase. This reaction opens the DBO ring, forming a stable carbamoyl-enzyme complex that is catalytically inactive.[1][3]

  • Deacylation (Recyclization): Unlike β-lactam-based inhibitors that undergo hydrolysis and permanent inactivation, the this compound-enzyme complex can undergo deacylation.[4] This process involves the reformation of the DBO ring and the release of intact, active this compound from the enzyme.[2] This recyclization is slow, effectively sequestering the β-lactamase and allowing the partner antibiotic to reach its target.[2]

This unique reversible covalent inhibition protects the partner β-lactam antibiotic from degradation by a wide range of serine β-lactamases.[5][6] this compound does not inhibit class B metallo-β-lactamases (MBLs), which utilize zinc ions for catalysis.[7][8]

Avibactam_Mechanism E_I Free β-Lactamase (E) + this compound (I) EI Non-covalent Complex (E•I) E_I->EI k₁ (Fast) EI->E_I k₋₁ EI_star Covalent Acyl-Enzyme Complex (E-I*) EI->EI_star k₂ (Acylation) E_I_regen Regenerated β-Lactamase (E) + Intact this compound (I) EI_star->E_I_regen k₋₂ (Deacylation/Recyclization) Slow

Mechanism of reversible covalent inhibition by this compound.
Enzyme Inhibition Kinetics

The efficacy of this compound varies across different classes of serine β-lactamases. The efficiency of acylation (k₂/Kᵢ) is generally highest for class A enzymes, followed by class C, and then class D enzymes.[9] The deacylation rate (k_off), which determines the half-life of the inhibited complex, also shows significant variation.

EnzymeAmbler ClassOrganism SourceAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Rate (k_off) (s⁻¹)Half-life (t₁/₂) of Acyl-EnzymeReference
TEM-1 AE. coli>1.6 x 10⁵7.5 x 10⁻⁴~16 min[2]
CTX-M-15 AE. coli1.0 x 10⁵2.9 x 10⁻⁴~40 min[9]
KPC-2 AK. pneumoniae8.3 x 10³1.4 x 10⁻⁴~82 min[9]
P99 AmpC CE. cloacae5.1 x 10³3.8 x 10⁻⁵~300 min[9]
PAO1 AmpC CP. aeruginosa3.0 x 10³1.9 x 10⁻³~6 min[9]
OXA-48 DK. pneumoniae1.9 x 10³2.7 x 10⁻⁶>24 hours[9]
OXA-10 DP. aeruginosa1.1 x 10¹<1.3 x 10⁻⁶>5 days[9]
In Vitro Spectrum of Activity

This compound restores the activity of ceftazidime against many ceftazidime-resistant Gram-negative pathogens. When tested at a fixed concentration of 4 µg/mL, this compound significantly lowers the Minimum Inhibitory Concentration (MIC) of ceftazidime for bacteria producing extended-spectrum β-lactamases (ESBLs), KPC, AmpC, and OXA-48-like carbapenemases.[10][11]

Organism (Resistance Mechanism)Ceftazidime MIC₉₀ (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC₉₀ (µg/mL)Reference
Enterobacteriaceae (Overall) >642[12]
K. pneumoniae (KPC-producing) >642[7]
E. coli (ESBL-producing) >320.5[10]
Enterobacteriaceae (OXA-48-producing) 324[7]
P. aeruginosa (Overall) >648[12]
P. aeruginosa (Ceftazidime-Resistant) >6432[10]
Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is complementary to that of its partner antibiotics, such as ceftazidime, allowing for co-administration.[13]

ParameterValueReference
Elimination Half-life (t₁/₂) ~1.4 - 3.2 hours[13]
Volume of Distribution (Vd) ~15.4 - 26.3 L[13]
Plasma Protein Binding LowN/A
Metabolism Minimal[13]
Primary Route of Elimination Renal excretion (as unchanged drug)[13]

The key pharmacodynamic (PD) index for this compound is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > Cₜ).[1] A Cₜ of 1 mg/L has been identified as a target for efficacy in preclinical models. Monte Carlo simulations predict that standard dosing regimens achieve a high probability of target attainment (fT > 1 mg/L for 50% of the dosing interval) against pathogens with ceftazidime-avibactam MICs up to 8 mg/L.[14]

Mechanisms of Resistance

Resistance to ceftazidime-avibactam, though currently rare, can emerge through several mechanisms:

  • β-Lactamase Modification: Amino acid substitutions within the Ω-loop of KPC enzymes (e.g., D179Y) can reduce the binding affinity of this compound, leading to resistance.[15][16]

  • Increased Efflux: Overexpression of efflux pump systems can reduce the intracellular concentration of the drug.[16]

  • Porin Deficiency: Mutations or decreased expression of outer membrane porins (e.g., OmpK35/36 in K. pneumoniae) can limit drug entry into the periplasmic space.[7][16]

  • Metallo-β-Lactamase (MBL) Acquisition: Bacteria that acquire MBLs are inherently resistant as this compound does not inhibit this class of enzymes.[7]

Preliminary Safety Profile

Pooled analyses of Phase 3 clinical trials have demonstrated that ceftazidime-avibactam is generally safe and well-tolerated.[17][18] The safety profile is consistent with that of ceftazidime administered alone.

Adverse Event (AE)Ceftazidime-Avibactam (%)Comparator (%)
Any Adverse Event 53.753.6
Serious Adverse Events (SAEs) 11.97.1
Drug-Related SAEs <2.0<2.0
Discontinuation due to AEs ~3-5~3-5
Diarrhea / Nausea Common, typically mildCommon, typically mild

Data compiled from studies in complicated urinary tract infections (cUTI) and other indications. Frequencies can vary by patient population and indication.[17][18]

Detailed Experimental Protocols

Protocol: Broth Microdilution MIC Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of ceftazidime-avibactam.[2]

MIC_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_main Assay Execution & Readout p1 Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) p2 Prepare stock solutions of Ceftazidime and this compound p1->p2 p3 Create serial 2-fold dilutions of Ceftazidime in CAMHB p2->p3 p4 Add a fixed concentration of This compound (4 µg/mL) to each well p3->p4 m1 Inoculate 96-well microtiter plate containing drug dilutions p4->m1 i1 Culture isolate on agar plate (18-24h, 35°C) i2 Select 3-5 colonies to create a suspension in saline i1->i2 i3 Adjust suspension turbidity to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) i2->i3 i4 Dilute suspension to achieve final inoculum of ~5 x 10⁵ CFU/mL in each well i3->i4 i4->m1 m2 Include growth control (no drug) and sterility control (no bacteria) wells m1->m2 m3 Incubate plate at 35°C ± 2°C for 16-20 hours in ambient air m2->m3 m4 Read plate visually or with a plate reader to find the lowest concentration with no visible growth (the MIC) m3->m4

Workflow for Broth Microdilution MIC Testing.

Methodology:

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), ceftazidime analytical powder, this compound analytical powder, bacterial isolates, 0.5 McFarland turbidity standard, sterile saline.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of ceftazidime in CAMHB in the wells of a 96-well plate.

    • Add this compound to each well to achieve a final, fixed concentration of 4 µg/mL.

  • Inoculum Preparation:

    • From an 18-24 hour culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Perform a further dilution in CAMHB so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the prepared microtiter plate with the bacterial suspension.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

    • Incubate the plates at 35°C for 16-20 hours.

  • Interpretation:

    • The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.

Protocol: Determining Enzyme Inhibition Kinetics

This protocol outlines the measurement of acylation and deacylation rates for this compound against a purified β-lactamase.[1]

Methodology:

  • Enzyme Purification: Purify the target β-lactamase (e.g., KPC-2, AmpC) from an overexpressing bacterial strain using chromatography techniques such as affinity or ion-exchange chromatography.[4] Assess purity via SDS-PAGE.

  • Acylation Rate (k₂/Kᵢ) Measurement:

    • Work in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0) at a constant temperature (e.g., 37°C).

    • Combine the purified enzyme and a chromogenic substrate (e.g., nitrocefin) in a cuvette.

    • Initiate the reaction by adding varying concentrations of this compound.

    • Monitor the hydrolysis of the substrate over time using a spectrophotometer.

    • The rate of inactivation (k_obs) at each this compound concentration is determined by fitting the progress curves to an equation for slow-binding inhibition.

    • The second-order rate constant (k₂/Kᵢ) is determined from the slope of a plot of k_obs versus this compound concentration.

  • Deacylation Rate (k_off) Measurement:

    • Incubate a high concentration of the purified enzyme with a saturating concentration of this compound to form the covalent acyl-enzyme complex.

    • Perform a rapid, large "jump dilution" (e.g., >1000-fold) of the complex into a buffer containing the chromogenic substrate. This dilution effectively prevents re-binding of any dissociated this compound.

    • Monitor the return of enzymatic activity (hydrolysis of the substrate) over an extended period.

    • The rate of activity return corresponds to the deacylation rate constant (k_off or k₋₂), which can be calculated by fitting the data to a first-order exponential equation.

Protocol: Murine Thigh Infection Model for In Vivo Efficacy

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[6]

Methodology:

  • Animal Preparation:

    • Use specific-pathogen-free female mice (e.g., ICR or CD-1 strain).

    • Render the mice neutropenic by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to reduce the influence of the host immune system.

  • Infection:

    • Culture the challenge organism to the mid-logarithmic growth phase.

    • Dilute the bacterial suspension to the desired concentration (e.g., ~10⁷ CFU/mL).

    • Inject 0.1 mL of the inoculum into the posterior thigh muscles of each mouse.

  • Treatment:

    • Initiate treatment at a defined time post-infection (e.g., 2 hours).

    • Administer ceftazidime-avibactam (or control agents) subcutaneously or intraperitoneally at various dosing regimens. Doses are often humanized to simulate exposures seen in patients.

  • Evaluation:

    • At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the thigh muscles, homogenize them in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto appropriate agar to determine the bacterial load (CFU/thigh).

  • Endpoint:

    • The efficacy of the treatment is determined by comparing the bacterial load in the thighs of treated animals to that of untreated controls. A static effect is defined as no change from the initial bacterial count, while a 1-log₁₀ or greater reduction is considered bactericidal.

Chemical Structure of this compound

This compound is a member of the diazabicyclooctane class. Its chemical formula is C₇H₁₁N₃O₆S.

Chemical structure of this compound.

References

The history and development timeline of Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the History and Development of Avibactam

This compound is a pivotal, non-β-lactam β-lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] Developed to counteract the escalating threat of antibiotic resistance, this compound restores the efficacy of β-lactam antibiotics by inhibiting a wide spectrum of β-lactamase enzymes. This guide provides a comprehensive overview of its history, mechanism of action, key experimental data, and development timeline for researchers, scientists, and drug development professionals.

History and Development Timeline

This compound was jointly developed by Actavis (now Teva Pharmaceutical Industries) and AstraZeneca.[3] Its development was a direct response to the growing prevalence of Gram-negative bacteria producing β-lactamase enzymes, which confer resistance to many cephalosporin antibiotics.[3]

Key Development Milestones:

  • Preclinical Development: Early research identified this compound, a member of the diazabicyclooctanes (DBOs) class, as a potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[1][2][4] Its unique, covalent, and reversible mechanism of inhibition set it apart from earlier β-lactamase inhibitors like clavulanic acid and tazobactam.[1][2][5]

  • Clinical Trials: this compound entered Phase II and III clinical trials in combination with β-lactam antibiotics, primarily ceftazidime and ceftaroline.[4] These trials demonstrated its efficacy and safety in treating complicated intra-abdominal infections (cIAI) and complicated urinary tract infections (cUTI).[5][6] For instance, a Phase II trial for cUTI showed that ceftazidime-avibactam had comparable microbiological success rates to imipenem-cilastatin (70.5% and 71.4%, respectively).[5] Similarly, in a Phase II study for cIAI, ceftazidime-avibactam plus metronidazole had clinical success rates comparable to meropenem (91.2% and 93.4%, respectively).[5]

  • Initial FDA Approval (2015): The combination of ceftazidime and this compound, branded as Avycaz, received its first FDA approval on February 25, 2015.[3][6][7] This approval was for the treatment of cUTI, including pyelonephritis, and cIAI (in combination with metronidazole) in adults.[3][6] The approval was granted under the Qualified Infectious Disease Product (QIDP) designation, which provided for priority review.[6]

  • Label Expansion for Pneumonia (2018): In February 2018, the FDA approved Avycaz for the treatment of hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia (HABP/VABP) in adults.[8][9]

  • Pediatric Approval (2019): In March 2019, the FDA expanded the label for ceftazidime-avibactam to include pediatric patients aged 3 months and older for cUTI and cIAI.[9]

  • Combination with Aztreonam: this compound has also been developed in combination with aztreonam to target metallo-β-lactamase (MBL)-producing bacteria. Positive results from Phase 3 trials (REVISIT and ASSEMBLE) for this combination were announced in June 2023.[10] The combination of aztreonam and this compound, under the brand name Emblaveo, was approved by the FDA on February 7, 2025, for treating complicated intra-abdominal infections in patients 18 years and older with limited treatment options.[11]

Mechanism of Action

This compound works by inhibiting β-lactamase enzymes, which bacteria produce to hydrolyze and inactivate β-lactam antibiotics. Unlike traditional β-lactamase inhibitors, this compound does not have a β-lactam core.[1] Its mechanism is a unique covalent but reversible process.

  • Acylation: The active site serine residue of the β-lactamase enzyme attacks the carbonyl group of this compound's urea moiety. This leads to the opening of this compound's diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.[1][5]

  • Inhibition: This covalent bond effectively sequesters the β-lactamase, preventing it from degrading the partner β-lactam antibiotic (e.g., ceftazidime).[5][12]

  • Reversibility (Recyclization): The reaction is slowly reversible. Instead of hydrolysis, which would consume the inhibitor, the this compound ring can reform (recyclize), releasing the intact inhibitor and the active enzyme.[1][2] However, this deacylation process is significantly slower than the initial acylation, ensuring potent inhibition. For the TEM-1 enzyme, the deacylation half-life for the this compound-enzyme complex was measured at 7 days, compared to just 7 minutes for clavulanic acid.[4][5]

This mechanism allows this compound to protect the β-lactam antibiotic, which can then bind to penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, leading to bacterial cell death.[12]

G cluster_0 cluster_1 A This compound C Covalent Acyl-Enzyme Intermediate (Inactive) A->C Acylation (Covalent Bonding) B β-Lactamase (Active Serine Site) B->C C->A Slow Reversal (Recyclization) C->B D β-Lactamase Inhibited C->D Enzyme Sequestered E β-Lactam Antibiotic (e.g., Ceftazidime) F Penicillin-Binding Proteins (PBPs) E->F Binding G Cell Wall Synthesis Disrupted F->G Inhibition H Bacterial Cell Lysis G->H Leads to

Mechanism of Action for this compound and Partner Antibiotic.

Quantitative Data from Key Studies

The efficacy of this compound is demonstrated by its ability to significantly lower the Minimum Inhibitory Concentrations (MICs) of partner antibiotics against resistant bacterial strains.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae

Bacterial SpeciesCeftazidime MIC90 (μg/mL)Ceftazidime-Avibactam (4 μg/mL) MIC90 (μg/mL)
Escherichia coli>1281
Klebsiella pneumoniae>1282
Enterobacter cloacae>1281
Proteus mirabilis160.5

Data adapted from various in vitro studies. MIC90 represents the concentration required to inhibit 90% of isolates.[13][14]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

Resistance ProfileCeftazidime MIC90 (μg/mL)Ceftazidime-Avibactam (4 μg/mL) MIC90 (μg/mL)
All Isolates6416
Ceftazidime-Resistant>12832

Data adapted from various in vitro studies. Note: The effect on P. aeruginosa can be more variable due to other resistance mechanisms like efflux pumps.[14]

Experimental Protocols

Antimicrobial Susceptibility Testing

A fundamental experiment in the development of this compound was the determination of its effect on the MIC of partner β-lactams.

Protocol: Broth Microdilution Method (as per CLSI guidelines) [1]

  • Preparation of Bacterial Inoculum:

    • Isolate and grow bacterial colonies on appropriate agar plates overnight.

    • Prepare a bacterial suspension in a saline or broth solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Plates:

    • Use 96-well microtiter plates.

    • Prepare serial two-fold dilutions of the β-lactam antibiotic (e.g., ceftazidime) in cation-adjusted Mueller-Hinton broth.

    • To each well, add this compound to a fixed concentration (typically 4 μg/mL).[1][14]

    • Include control wells: a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

    • The results are compared to established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI) to classify the isolate as susceptible, intermediate, or resistant.[1]

G A Bacterial Isolate (e.g., K. pneumoniae) B Prepare Inoculum (0.5 McFarland Standard) A->B F Inoculate Wells with Bacterial Suspension B->F C Prepare Microtiter Plate D Serial Dilution of Ceftazidime C->D E Add Fixed Concentration of this compound (4 µg/mL) C->E D->F E->F G Incubate at 35°C for 16-20 hours F->G H Read Plates for Visible Growth G->H I Determine MIC (Lowest concentration with no growth) H->I

Workflow for MIC Determination via Broth Microdilution.
In Vivo Efficacy Studies

Animal models were crucial for establishing the pharmacokinetic/pharmacodynamic (PK/PD) targets of this compound.

Protocol: Neutropenic Mouse Thigh Infection Model [15]

  • Inducing Neutropenia: Mice are rendered neutropenic by injecting them with cyclophosphamide on days -4 and -1 before infection. This mimics the immunocompromised state of some patients.

  • Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of a β-lactam-resistant bacterial strain (e.g., P. aeruginosa).

  • Treatment: At a set time post-infection (e.g., 2 hours), treatment begins. Groups of mice receive different fractionated doses of this compound (e.g., the same total daily dose given every 2 hours vs. every 8 hours) in combination with a fixed dosing schedule of the partner antibiotic (e.g., ceftazidime).[15]

  • Assessment: At 24 hours post-treatment initiation, mice are euthanized, and their thighs are homogenized. The bacterial load (CFU/thigh) is quantified by plating serial dilutions.

  • Analysis: The change in bacterial load (log₁₀ CFU) is correlated with various PK/PD indices for this compound, such as the percentage of the dosing interval that the free drug concentration remains above a critical threshold (%fT > Cₜ). This helps determine the optimal dosing strategy to achieve bacterial killing.[15]

References

Methodological & Application

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad spectrum of clinically significant Gram-negative bacteria that produce β-lactamases.[1] It inhibits Ambler class A, class C, and some class D enzymes.[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for optimizing its clinical use in combination with ceftazidime. These application notes provide a summary of key PK/PD parameters, detailed protocols for essential preclinical experiments, and a conceptual framework for the PK/PD modeling of this compound.

Data Presentation

Pharmacokinetic Parameters of this compound

The pharmacokinetic parameters of this compound are approximately linear and are similar when administered alone or in combination with ceftazidime. The primary route of elimination for this compound is renal excretion.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults with Normal Renal Function

ParameterUnitsValue
Peak Plasma Concentration (Cmax)mcg/mL14.6
Area Under the Curve (AUC)mcg*h/mLVaries by dose
Volume of Distribution (Vd)L~24.2
Elimination Half-Life (t1/2)hours~2.0
Total Clearance (CL)L/h~12.0
Protein Binding%~8

Note: Values are approximate and can vary based on the specific study and patient population.

Pharmacodynamic Targets of this compound

The pharmacodynamic driver of this compound's efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[2]

Table 2: Key Pharmacodynamic Indices for Ceftazidime-Avibactam

ParameterTargetRationale
Ceftazidime %fT > MIC≥50%Correlates with bactericidal activity of β-lactams.
This compound %fT > CT≥50%Ensures sufficient β-lactamase inhibition.
This compound Critical Threshold (CT)1 mg/LEmpirically derived concentration for effective inhibition.

Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

Materials:

  • Human plasma (K2-EDTA)

  • This compound reference standard

  • Internal standard (IS) (e.g., isotopically labeled this compound)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ammonium formate

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges (weak anion exchange)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition the SPE cartridges with methanol followed by water.

    • Load 100 µL of plasma sample, previously spiked with the internal standard.

    • Wash the cartridges with a low-organic wash buffer.

    • Elute this compound with an acidic methanolic solution.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from low to high organic phase over a short run time (e.g., 4 minutes).

    • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.

    • Process calibration standards and quality control samples alongside the unknown samples.

    • Quantify this compound concentration based on the peak area ratio of the analyte to the internal standard.

Protocol 2: In Vitro Time-Kill Assay for Ceftazidime-Avibactam

This protocol outlines the procedure for performing a time-kill assay to assess the bactericidal activity of ceftazidime-avibactam against a target bacterial strain.[6][7][8][9]

Materials:

  • Test organism (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Ceftazidime and this compound stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • Culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Culture the test organism overnight on an appropriate agar plate.

    • Inoculate a few colonies into fresh CAMHB and incubate until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm of 0.1-0.3).

    • Dilute the bacterial suspension to achieve a starting inoculum of approximately 5 x 105 CFU/mL in the final test volume.

  • Assay Setup:

    • Prepare test tubes or flasks containing CAMHB with ceftazidime-avibactam at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)).

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Inoculate the test and growth control tubes with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate overnight at 37°C.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each antibiotic concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Protocol 3: Neutropenic Mouse Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents and to determine their PK/PD relationships.[10][11][12][13][14]

Materials:

  • Female ICR or Swiss Webster mice

  • Cyclophosphamide for inducing neutropenia

  • Test organism (e.g., ceftazidime-resistant E. coli)

  • Ceftazidime-avibactam for injection

  • Sterile saline

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection. This will induce a state of neutropenia.

  • Infection:

    • On day 0, inject a standardized inoculum of the test organism (e.g., 106 - 107 CFU) directly into the thigh muscle of the mice.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with ceftazidime-avibactam.

    • Administer the drug subcutaneously or intravenously at various doses and dosing intervals to simulate different human exposures.

  • Endpoint Analysis:

    • At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the thighs and homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

  • Data Analysis:

    • Compare the bacterial load in the treated groups to the untreated control group to determine the antimicrobial effect.

    • Correlate the observed efficacy with the pharmacokinetic parameters of this compound (determined in parallel satellite animal groups) to establish PK/PD indices.

Mandatory Visualizations

Mechanism of Action of Ceftazidime-Avibactam

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes PBP->CellWall Inhibited Pathway BetaLactamase β-Lactamase Enzyme Ceftazidime Ceftazidime Lysis Cell Lysis Ceftazidime->PBP Inhibits Ceftazidime->BetaLactamase Hydrolyzed by This compound This compound This compound->BetaLactamase Inhibits (Reversible)

Caption: Mechanism of action of ceftazidime-avibactam.

PK/PD Modeling Workflow for this compound

G cluster_0 Data Collection cluster_1 Model Development cluster_2 Simulation & Analysis cluster_3 Application PK_data Clinical PK Data (Plasma Concentrations) PopPK Population PK Model (e.g., two-compartment) PK_data->PopPK PD_data Preclinical PD Data (MIC, Time-Kill) PKPD_model PK/PD Model (e.g., Sigmoid Emax) PD_data->PKPD_model MCS Monte Carlo Simulation PopPK->MCS PKPD_model->MCS PTA Probability of Target Attainment (PTA) Analysis MCS->PTA Dose_Opt Dose Optimization & Adjustment PTA->Dose_Opt Breakpoint Breakpoint Determination PTA->Breakpoint

Caption: Workflow for pharmacokinetic/pharmacodynamic modeling of this compound.

References

Application Notes and Protocols for Animal Models of Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) infections presents a significant global health challenge, necessitating the development of novel therapeutic strategies. Preclinical animal models are indispensable tools in this endeavor, providing critical insights into disease pathogenesis and a platform for evaluating the efficacy of new antimicrobial agents. This document provides detailed application notes and experimental protocols for several commonly used animal models in MDR infection research.

I. Mammalian Models: Murine Pneumonia and Sepsis

Murine models are the most widely used mammalian systems for studying bacterial pneumonia and sepsis due to their physiological and immunological similarities to humans.[1] These models are crucial for evaluating novel therapeutics, including bacteriophage and other biotherapeutics.[1]

A. Murine Model of Acinetobacter baumannii Pneumonia

Acinetobacter baumannii is a formidable nosocomial pathogen known for its extensive drug resistance.[2] The following protocols are adapted from established methods for inducing pneumonia in mice.[3][4][5]

Data Summary: A. baumannii Murine Pneumonia Model

ParameterValueReference Strain(s)Mouse Strain(s)Notes
Inoculum (CFU) 1 x 10⁸LAC-4C57BL/6, BALB/cResulted in 100% mortality within 48 hours.[3][5]
Infection Route Intranasal, Intratracheal, OropharyngealVarious MDR strainsNot specifiedIntratracheal and oropharyngeal routes are most effective for robust infection.[4]
Key Outcomes Bacterial replication in lungs, extrapulmonary dissemination, severe bacteremia, bronchopneumonia.LAC-4C57BL/6, BALB/cSignificant pathology observed 24 hours post-inoculation.[3][5]

Experimental Protocol: Intratracheal Instillation for A. baumannii Pneumonia [2][4]

  • Animal Preparation: Use 6-8 week old female BALB/c mice. Anesthetize the mice using isoflurane or a similar anesthetic.

  • Bacterial Culture: Culture a clinical isolate of MDR A. baumannii (e.g., LAC-4) in an appropriate broth medium overnight at 37°C.[3]

  • Inoculum Preparation: Centrifuge the bacterial culture, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend to the desired concentration (e.g., 1 x 10⁹ CFU/mL).

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small incision in the neck to expose the trachea.

    • Using a fine-gauge needle, carefully inject 50 µL of the bacterial suspension directly into the trachea.

    • Suture the incision.

  • Post-Infection Monitoring: Monitor the mice for signs of illness, including weight loss, lethargy, and respiratory distress.

  • Endpoint Analysis: At predetermined time points (e.g., 24, 48 hours), euthanize the mice. Harvest lungs and other organs for bacterial load determination (CFU counting) and histopathological analysis.

Experimental Workflow: Murine Pneumonia Model

G cluster_prep Preparation cluster_infection Infection cluster_monitoring Monitoring & Analysis A Bacterial Culture (MDR Strain) B Inoculum Preparation (e.g., 1x10^8 CFU) A->B D Inoculation (Intratracheal/Intranasal) B->D C Anesthetize Mouse C->D E Monitor Clinical Signs (Weight, Behavior) D->E F Therapeutic Intervention (Optional) E->F G Endpoint Analysis (Bacterial Load, Histology) E->G F->G

Caption: Workflow for establishing a murine model of MDR bacterial pneumonia.

B. Murine Model of Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Sepsis

This model is designed to study severe, systemic infections caused by CRKP, a high-priority pathogen.[6] Immunocompromised models are often used to ensure robust infection.[7]

Data Summary: CRKP Murine Sepsis Model

ParameterValueReference Strain(s)Mouse Strain(s)Notes
Inoculum (CFU/mL) 1 x 10⁸ATCC 1705Swiss-Webster (neutropenic)Achieved 75% pre-endpoint mortality.[6]
Immunosuppression CyclophosphamideNot applicableSwiss-Webster150 mg/kg (day -4) and 100 mg/kg (day -1).[6]
Key Outcomes 79% bacteremia, severe consolidative pneumonia, average time to mortality of 69.3 hours.ATCC 1705Swiss-Webster (neutropenic)Lung bacterial counts averaged 7.46 x 10¹⁰ CFU/mL.[6]

Experimental Protocol: Neutropenic CRKP Sepsis Model [6]

  • Immunosuppression: Administer cyclophosphamide to female Swiss-Webster mice via intraperitoneal injection at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.

  • Bacterial Culture and Inoculum Preparation: Culture CRKP (e.g., ATCC 1705) and prepare the inoculum as described for A. baumannii.

  • Inoculation: Anesthetize the mice and administer 50 µL of the bacterial suspension (1 x 10⁸ CFU/mL) via tracheal intubation.

  • Post-Infection Monitoring: Monitor mice for signs of sepsis and use a standardized scoring system to determine humane endpoints.

  • Endpoint Analysis: At the humane endpoint or a pre-defined time (e.g., 96 hours), collect blood via cardiac puncture for quantitative culture and lung tissue for histopathology and bacterial load determination.

II. Invertebrate Models: Rapid and High-Throughput Screening

Invertebrate models such as Galleria mellonella (greater wax moth) and Caenorhabditis elegans (nematode) offer advantages for large-scale and rapid screening of antimicrobial compounds due to their low cost, ease of use, and lack of ethical constraints.[8][9]

A. Galleria mellonella Infection Model

G. mellonella larvae have an innate immune system with similarities to that of vertebrates, making them a suitable model for studying bacterial pathogenesis and antimicrobial efficacy.[8][10]

Data Summary: G. mellonella Infection Model

ParameterValuePathogen(s)Notes
Inoculum (CFU/larva) 10⁵ - 10⁶P. aeruginosa, S. aureusInjected into the last left proleg.
Incubation Temperature 37°CVariousMimics mammalian body temperature.
Key Outcomes Larval survival, melanization, bacterial load in hemolymph.VariousSurvival is a key indicator of treatment efficacy.[11]

Experimental Protocol: G. mellonella Infection [8]

  • Larvae Selection: Select healthy, final-instar G. mellonella larvae of a consistent size and weight.

  • Bacterial Culture and Inoculum Preparation: Prepare the bacterial inoculum as previously described, adjusting the concentration for the desired dose per larva.

  • Infection: Inject 10 µL of the bacterial suspension into the hemocoel via the last left proleg using a micro-syringe.

  • Incubation: Place the infected larvae in a petri dish and incubate at 37°C.

  • Monitoring and Endpoint: Monitor larval survival at regular intervals (e.g., every 24 hours) for up to 96 hours. Survival can be assessed by lack of movement in response to touch.

B. Caenorhabditis elegans Infection Model

C. elegans is a powerful model for high-throughput screening of antimicrobial compounds and for studying host-pathogen interactions at the genetic level.[9][12]

Data Summary: C. elegans Infection Model

ParameterValuePathogen(s)Notes
Infection Method Pathogen-seeded agar platesP. aeruginosa, S. aureus, E. faecalisWorms are transferred to plates with a lawn of the pathogenic bacteria.[12]
Incubation Temperature 20-25°CVariousStandard C. elegans culture temperature.
Key Outcomes Worm survival, bacterial colonization of the gut, expression of host defense genes.VariousSurvival assays can be automated for high-throughput screening.[12]

Experimental Protocol: C. elegans Slow-Killing Assay [9][12]

  • Worm Synchronization: Prepare a synchronized population of L4-stage C. elegans.

  • Pathogen Plate Preparation: Spread a culture of the MDR pathogen onto a suitable agar medium (e.g., brain heart infusion agar) and incubate to form a bacterial lawn.

  • Infection: Transfer the synchronized L4 worms to the pathogen-seeded plates.

  • Incubation: Incubate the plates at 20-25°C.

  • Survival Assessment: Score the number of live and dead worms daily. Worms are considered dead if they do not respond to gentle prodding with a platinum wire.

High-Throughput Screening Workflow with C. elegans

G A Synchronize C. elegans Population C Infect Worms A->C B Prepare Pathogen-Seeded Plates B->C D Transfer to Multi-Well Plates with Test Compounds C->D E Automated Survival Monitoring D->E F Identify 'Hit' Compounds E->F

Caption: High-throughput screening for antimicrobial compounds using a C. elegans infection model.

III. Vertebrate Model: Zebrafish Larvae

Zebrafish (Danio rerio) larvae are an excellent vertebrate model for studying infectious diseases due to their optical transparency, which allows for real-time imaging of host-pathogen interactions, and their amenability to high-throughput screening.[13][14][15]

Data Summary: Zebrafish Larvae Infection Model

ParameterValuePathogen(s)Notes
Inoculum (CFU/larva) 10³ - 10⁴S. aureus, SalmonellaMicroinjected into various sites (e.g., hindbrain, yolk sac).[15][16]
Developmental Stage 2-3 days post-fertilization (dpf)VariousAt this stage, larvae have a functional innate immune system but lack adaptive immunity.
Key Outcomes Survival, bacterial burden (via fluorescence imaging), immune cell migration.VariousAllows for detailed in vivo analysis of infection dynamics.[13]

Experimental Protocol: Zebrafish Larvae Microinjection [16]

  • Zebrafish Maintenance and Egg Collection: Maintain adult zebrafish and collect embryos according to standard protocols.

  • Larvae Preparation: Raise embryos to 2-3 dpf at 28.5°C. Anesthetize larvae prior to injection.

  • Bacterial Culture and Inoculum Preparation: Use fluorescently labeled bacteria (e.g., expressing GFP or mCherry) for visualization. Prepare the inoculum in PBS with phenol red for injection visualization.

  • Microinjection:

    • Align anesthetized larvae on an agarose mold.

    • Using a microinjector, inject a defined volume (e.g., 1 nL) of the bacterial suspension into the desired location (e.g., hindbrain ventricle, yolk sac).

  • Post-Injection: Transfer larvae to fresh embryo medium and incubate at 28.5°C.

  • Analysis: Monitor survival and quantify bacterial burden and immune cell responses using fluorescence microscopy.

IV. Host Signaling in Response to MDR Infections

Understanding the host's immune response to MDR pathogens is critical for developing host-directed therapies. A key initial event is the recruitment of neutrophils to the site of infection, a process orchestrated by macrophages.[17]

Signaling Pathway: Macrophage-Mediated Neutrophil Recruitment

G cluster_pathogen MDR Bacterium cluster_macrophage Macrophage cluster_neutrophil Neutrophil PAMPs PAMPs (LPS, OmpA) TLR4 TLR4 PAMPs->TLR4 Recognition MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Chemokines Chemokine Production (MIP-2, CXCL1/KC) NFkB->Chemokines Recruitment Recruitment to Infection Site Chemokines->Recruitment Chemotaxis Phagocytosis Phagocytosis & Killing Recruitment->Phagocytosis

Caption: Simplified signaling pathway of macrophage activation and subsequent neutrophil recruitment in response to bacterial PAMPs.

This pathway highlights the initial recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), by Toll-like receptor 4 (TLR4) on macrophages.[17] This triggers a signaling cascade via the MyD88 adaptor protein, leading to the activation of the NF-κB pathway and the production of neutrophil-attracting chemokines.[17] These chemokines then guide neutrophils to the site of infection to carry out their phagocytic functions.[17] Modulating these pathways could represent a novel therapeutic approach to enhance the host's ability to clear MDR infections.

References

Measuring Avibactam in Biological Samples: A Guide to Assay Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Avibactam in various biological matrices. This compound is a non-β-lactam β-lactamase inhibitor administered with β-lactam antibiotics, such as ceftazidime, to combat infections caused by resistant bacteria. Accurate measurement of this compound concentrations in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and clinical trials.[1][2]

This guide covers the most common and robust analytical techniques for this compound quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). A general protocol for a microbiological assay is also provided as a potential alternative or complementary method.

Analytical Methods for this compound Quantification

The primary methods for quantifying this compound in biological samples are chromatography-based assays, valued for their sensitivity, specificity, and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of this compound in biological matrices due to its high sensitivity and selectivity. This method allows for the simultaneous determination of this compound and its partner antibiotics, like ceftazidime.[1][3]

Application Note:

This LC-MS/MS protocol is suitable for the determination of this compound in human plasma and cerebrospinal fluid (CSF). The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.[3] A weak anionic exchange solid-phase extraction has also been successfully used for plasma samples.[1][4] The assay is validated for linearity, accuracy, precision, and demonstrates no significant matrix effects.[3]

Experimental Protocol (Based on a simultaneous determination with Ceftazidime in Plasma and CSF): [3]

a. Materials and Reagents:

  • This compound analytical standard

  • Ceftazidime analytical standard

  • Internal Standard (IS), e.g., Ceftazidime-d5 and Salicylic acid[3]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Ultrapure water

  • Control human plasma and CSF

b. Sample Preparation (Protein Precipitation): [3]

  • To 50 µL of plasma or CSF sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

c. Liquid Chromatography Conditions: [3]

  • Column: Reversed-phase C18 column (e.g., HSS T3, 5.0 μm, 4.6 × 100 mm)[3]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

d. Mass Spectrometry Conditions: [3]

  • Ionization Mode: Electrospray Ionization (ESI), positive for Ceftazidime and negative for this compound.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ceftazidime: m/z 547.2 → 468.1[3]

    • This compound: m/z 263.9 → 96.1[3]

    • Ceftazidime-d5 (IS): m/z 552.3 → 468.1[3]

    • Salicylic acid (IS): m/z 136.8 → 92.8[3]

e. Data Analysis:

  • Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or CSF Sample Add_IS_ACN Add Acetonitrile with Internal Standard Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Separation Liquid Chromatography Separation Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification

Caption: Workflow for the LC-MS/MS quantification of this compound in biological samples.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a more accessible and cost-effective alternative to LC-MS/MS for the quantification of this compound. While generally less sensitive than mass spectrometry, modern HPLC-UV methods can achieve the necessary limits of quantification for therapeutic drug monitoring and pharmacokinetic studies.[2]

Application Note:

This HPLC-UV method is suitable for the simultaneous determination of total or free this compound and Ceftazidime in human serum.[2] To achieve sufficient retention of the polar this compound molecule, an ion-pairing agent such as tetrabutylammonium hydrogen sulfate is used in the mobile phase.[2] The method is validated according to ICH guidelines and is suitable for clinical applications.[2]

Experimental Protocol (Based on a simultaneous determination with Ceftazidime in Serum): [2]

a. Materials and Reagents:

  • This compound analytical standard

  • Ceftazidime analytical standard

  • Tetrabutylammonium hydrogen sulfate (TBA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Sodium phosphate buffer

  • Ultrapure water

  • Control human serum

b. Sample Preparation: [2]

  • To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 g for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Inject a portion of the supernatant into the HPLC system.

c. High-Performance Liquid Chromatography Conditions: [2]

  • Column: Reversed-phase C18 column

  • Mobile Phase: Isocratic elution with a mixture of sodium phosphate buffer containing TBA and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm[5][6]

  • Injection Volume: 20 µL

d. Data Analysis:

  • Quantify this compound concentration by comparing the peak area of the analyte to a calibration curve prepared in the same biological matrix.

Workflow for HPLC-UV Analysis of this compound

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Serum Sample Add_ACN Add Acetonitrile Sample->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant for Injection Centrifuge->Supernatant HPLC_Separation HPLC Separation (Isocratic) Supernatant->HPLC_Separation UV_Detection UV Detection (260 nm) HPLC_Separation->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Quantification Quantification via Peak Area Chromatogram->Quantification

Caption: Workflow for the HPLC-UV quantification of this compound in serum samples.

Microbiological Assay

Application Note:

This general protocol for a cylinder-plate microbiological assay can be adapted to determine the concentration of biologically active this compound, likely in combination with a β-lactam antibiotic. The principle relies on the diffusion of the active compound from a cylinder through an agar layer seeded with a susceptible microorganism, resulting in a zone of growth inhibition. The size of this zone is proportional to the concentration of the active substance.

Experimental Protocol (General Method):

a. Materials and Reagents:

  • This compound analytical standard

  • Partner β-lactam antibiotic (e.g., Ceftazidime)

  • Susceptible test microorganism (e.g., a β-lactamase-producing strain of Klebsiella pneumoniae or Escherichia coli)

  • Culture media (e.g., Mueller-Hinton agar)

  • Sterile saline

  • Sterile cylinders (e.g., stainless steel)

  • Petri dishes

b. Preparation of Inoculum:

  • Prepare a fresh culture of the test microorganism.

  • Suspend the microorganisms in sterile saline to a standardized turbidity (e.g., 0.5 McFarland standard).

c. Preparation of Agar Plates:

  • Prepare and sterilize the agar medium.

  • Cool the agar to 45-50°C.

  • Add the standardized inoculum to the molten agar and mix thoroughly.

  • Pour the seeded agar into sterile Petri dishes to a uniform thickness and allow to solidify.

d. Assay Procedure:

  • Place sterile cylinders onto the surface of the seeded agar plates.

  • Prepare a series of standard solutions of this compound (in combination with a fixed concentration of the partner antibiotic) in a suitable buffer.

  • Prepare the unknown samples in the same buffer.

  • Fill the cylinders with the standard solutions and unknown samples.

  • Incubate the plates at a specified temperature (e.g., 35-37°C) for 16-24 hours.

e. Data Analysis:

  • Measure the diameter of the zones of inhibition.

  • Plot a standard curve of the zone diameter versus the logarithm of the concentration of the standard solutions.

  • Determine the concentration of this compound in the unknown samples by interpolating their zone diameters on the standard curve.

Logical Relationship for Microbiological Assay

Microbiological_Assay cluster_principle Assay Principle cluster_components Key Components cluster_outcome Outcome Avibactam_Concentration This compound Concentration Inhibition_Zone Zone of Inhibition Diameter Avibactam_Concentration->Inhibition_Zone is proportional to Quantification Quantification of Biological Activity Inhibition_Zone->Quantification Test_Organism Susceptible Microorganism Agar_Medium Agar Medium Test_Organism->Agar_Medium seeded in Antibiotic_Standard This compound Standard Antibiotic_Standard->Agar_Medium diffuses through

Caption: Logical relationship of key elements in a microbiological assay for this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize the validation parameters for the described analytical methods based on published literature.

Table 1: LC-MS/MS Method Validation Parameters for this compound

ParameterPlasma[1][4]Cerebrospinal Fluid[3]
Linearity Range (ng/mL) 10 - 10,000200 - 8,000
Lower Limit of Quantification (LLOQ) (ng/mL) 10200
Accuracy (%) Within ±15% of nominal89.5 - 108.5
Precision (CV%) ≤15%<15%
Sample Preparation Weak anionic exchange solid-phase extraction or Protein precipitationProtein precipitation

Table 2: HPLC-UV Method Validation Parameters for this compound in Serum [2]

ParameterValue
Linearity Range (µg/mL) Not explicitly stated, but suitable for therapeutic drug monitoring
Lower Limit of Detection (LOD) Defined as a signal-to-noise ratio of 3:1
Accuracy (%) Validated according to ICH guidelines
Precision (CV%) Validated according to ICH guidelines
Sample Preparation Protein precipitation

Conclusion

The choice of assay for measuring this compound concentration in biological samples depends on the specific requirements of the study, including the required sensitivity, the available instrumentation, and the biological matrix of interest. LC-MS/MS methods offer the highest sensitivity and specificity and are well-suited for pharmacokinetic studies in various matrices. HPLC-UV provides a robust and more accessible alternative for therapeutic drug monitoring in serum. While not as specific, microbiological assays can be a valuable tool for assessing the biological activity of this compound. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate reliable methods for this compound quantification.

References

Application Notes and Protocols for Dosage and Administration in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and standardized protocols for determining appropriate dosage and administration of novel therapeutic agents in preclinical and early-phase clinical research. Adherence to these methodologies is crucial for generating robust, reproducible data to inform drug development decisions and ensure subject safety.

Preclinical Dose-Finding and Safety Evaluation

The initial phase of in vivo research focuses on establishing a safe therapeutic window. This involves determining the maximum tolerated dose (MTD) and understanding the pharmacokinetic and pharmacodynamic profiles of the compound.

Maximum Tolerated Dose (MTD) Study in Rodents

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity over a specified period.[1] It is a critical parameter for designing subsequent efficacy and toxicology studies.[2]

Experimental Protocol: MTD Determination in Mice

  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6, BALB/c) of a specific age and sex. House animals in accordance with institutional guidelines.

  • Dose Range Finding (Acute Toxicity):

    • Administer a single dose of the test compound to small groups of mice (n=3 per group) across a wide, logarithmically spaced dose range.[3]

    • Observe animals for clinical signs of toxicity and mortality at regular intervals for the first few hours and then daily for up to 14 days.[3]

    • Endpoints to monitor include changes in body weight, food and water intake, behavior, and physical appearance.[4]

  • Dose Escalation (Sub-chronic MTD):

    • Based on the acute toxicity data, select a starting dose and several escalating dose levels.

    • Administer the compound daily (or according to the proposed clinical schedule) for a defined period (e.g., 7-28 days).

    • Monitor animals daily for clinical signs of toxicity and measure body weight at least twice weekly.[4]

    • At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.[1] Collect major organs for histopathological examination.

  • MTD Definition: The MTD is defined as the highest dose that does not result in:

    • Mortality or severe morbidity.

    • Greater than a 15-20% loss in body weight.[1]

    • Significant, irreversible changes in clinical pathology or histopathology.

Data Presentation: Example MTD Study Data

Dose Group (mg/kg)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control50/5+5.2Normal
1050/5+3.1Normal
3050/5-2.5Mild lethargy on Day 1
10051/5-18.7Significant lethargy, ruffled fur
30055/5-Severe toxicity, mortality within 48h
Pharmacokinetic (PK) Study in Mice

Pharmacokinetics describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME).[5] A PK study is essential for understanding drug exposure and informing dosing schedules.

Experimental Protocol: Single-Dose PK Study in Mice

  • Animal Model and Dosing:

    • Use cannulated mice if serial blood sampling is required, or satellite groups for terminal blood collection at each time point.

    • Administer the test compound at a predetermined dose via the intended clinical route (e.g., oral gavage (PO), intravenous (IV)).[6]

  • Sample Collection:

    • Collect blood samples (e.g., 30-50 µL) at multiple time points post-dose.[6] A typical schedule for an orally administered drug might be: 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.[6]

    • Blood can be collected via methods like saphenous vein puncture for serial samples or cardiac puncture for a terminal sample.[6][7]

    • Process blood to obtain plasma or serum and store at -80°C until analysis.[8]

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) to quantify the drug concentration in plasma/serum samples.[5]

  • Data Analysis:

    • Plot the mean plasma concentration versus time.

    • Calculate key PK parameters using non-compartmental analysis.[6]

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescriptionExample Value (Oral)Example Value (IV)
Cmax Maximum observed plasma concentration1250 ng/mL4500 ng/mL
Tmax Time to reach Cmax1.5 h0.25 h
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable point8750 hng/mL11200 hng/mL
t1/2 Elimination half-life6.2 h5.8 h
CL Clearance-1.2 L/h/kg
Vd Volume of distribution-2.5 L/kg
F (%) Bioavailability (for non-IV routes)78%N/A

Experimental Workflow: Murine Pharmacokinetic Study

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase Dosing Drug Administration (e.g., PO or IV) Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma/Serum Processing Sampling->Processing LCMS LC-MS/MS Analysis (Quantification) Processing->LCMS Stored Samples PK_Calc PK Parameter Calculation (NCA) LCMS->PK_Calc

Caption: Workflow for a typical preclinical pharmacokinetic study in mice.

Transition to Clinical Research: Dose Escalation

After establishing a preclinical safety profile, the first-in-human (FIH) studies can be initiated. These studies begin with a safe starting dose derived from preclinical data and employ dose-escalation schemes to find the optimal dose for further development.

Calculating the Human Equivalent Dose (HED)

The starting dose for a Phase I clinical trial is determined by converting the No-Observed-Adverse-Effect-Level (NOAEL) from the most appropriate animal species to a Human Equivalent Dose (HED), typically by applying a safety factor.[9][10]

Protocol: HED Calculation

  • Determine NOAEL: Identify the highest dose from preclinical toxicology studies that did not produce any significant adverse effects.[9]

  • Convert to HED: Use body surface area (BSA) normalization to convert the animal NOAEL to the HED. The FDA provides conversion factors for this calculation.[9][11] The general formula is:

    • HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67)[10]

    • Alternatively, use standard conversion factors (Km values). HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km).[12]

  • Apply Safety Factor: Divide the HED by a safety factor (typically 10) to determine the Maximum Recommended Starting Dose (MRSD) for the clinical trial.[9] This factor can be adjusted based on the novelty of the drug's mechanism, the steepness of the dose-toxicity curve, and other risk factors.[9]

Data Presentation: HED Conversion Factors (Km)

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor (Weight/BSA)
Mouse0.020.0073
Rat0.150.0256
Rabbit1.80.1512
Dog100.5020
Monkey30.2512
Human 60 1.62 37
Data adapted from FDA guidance documents.[13]
Phase I Dose-Escalation Study (3+3 Design)

The primary objective of a Phase I oncology trial is to determine the MTD and/or the recommended Phase 2 dose (RP2D) of a new drug. The "3+3" design is a common rule-based approach for dose escalation.[14][15]

Experimental Protocol: 3+3 Dose Escalation

  • Define Dose-Limiting Toxicity (DLT): Before the trial begins, establish clear criteria for what constitutes a DLT (e.g., specific Grade 3 or 4 adverse events occurring within the first treatment cycle).[16]

  • Enroll Cohorts:

    • Enroll a cohort of 3 patients at the starting dose level.[15]

    • Observe these patients for a predefined period (e.g., one treatment cycle) for the occurrence of DLTs.

  • Dose Escalation Logic:

    • If 0/3 patients experience a DLT: Escalate to the next predefined dose level and enroll a new cohort of 3 patients.[14]

    • If 1/3 patients experiences a DLT: Expand the current dose level cohort by enrolling 3 additional patients.[14]

      • If 1/6 patients experiences a DLT, escalate to the next dose level.

      • If ≥2/6 patients experience DLTs, the current dose is considered to have exceeded the MTD. The MTD is the dose level below this.

    • If ≥2/3 patients experience a DLT: The current dose is considered to have exceeded the MTD. The MTD is the dose level below this.[16]

  • MTD Determination: The MTD is defined as the highest dose level at which fewer than 33% of patients (i.e., no more than 1 in 6) experience a DLT.[16]

Logical Relationship: 3+3 Dose-Escalation Design

ThreePlusThree Start Enroll 3 Patients at Dose Level 'X' Observe Observe for DLTs Start->Observe DLT_Check How many DLTs in 3 patients? Observe->DLT_Check Zero_DLT 0 DLTs DLT_Check->Zero_DLT 0 One_DLT 1 DLT DLT_Check->One_DLT 1 Two_Plus_DLT ≥2 DLTs DLT_Check->Two_Plus_DLT ≥2 Escalate Escalate to Dose Level 'X+1' Zero_DLT->Escalate Expand Enroll 3 More Patients at Dose Level 'X' One_DLT->Expand MTD_Exceeded MTD Exceeded MTD = Dose 'X-1' Two_Plus_DLT->MTD_Exceeded Expand_DLT_Check How many DLTs in 6 patients? Expand->Expand_DLT_Check One_of_Six 1 DLT Expand_DLT_Check->One_of_Six 1 Two_Plus_of_Six ≥2 DLTs Expand_DLT_Check->Two_Plus_of_Six ≥2 One_of_Six->Escalate Two_Plus_of_Six->MTD_Exceeded

Caption: Decision algorithm for a standard 3+3 dose-escalation study.

Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamics refers to what the drug does to the body.[17] PD biomarker assays are crucial for confirming that a drug is engaging its target and modulating the intended biological pathway, providing an early indication of biological activity.[18]

Protocol: General PD Biomarker Assay

  • Biomarker Selection: Choose a biomarker that is mechanistically linked to the drug's action. This could be the phosphorylation state of a target protein, the expression of a target gene, or the concentration of a downstream signaling molecule.[19]

  • Sample Collection: Collect relevant biological samples from subjects at baseline (pre-dose) and at various time points after drug administration. Samples can include tumor biopsies, peripheral blood mononuclear cells (PBMCs), or plasma.[17][20]

  • Assay Development and Validation: Develop a robust and reproducible assay to measure the biomarker. Common platforms include ELISA, flow cytometry, qPCR, or Western blotting.[18] The assay must be validated for specificity, sensitivity, precision, and accuracy.[20]

  • Sample Analysis: Analyze the collected samples to quantify the change in the biomarker from baseline following treatment.

  • Data Interpretation: Correlate the changes in the biomarker with drug exposure (PK data) and clinical observations to establish a PK/PD relationship. This helps in understanding the dose-response relationship and selecting an optimal biological dose.

Signaling Pathway: Example Target Modulation

Signaling_Pathway Drug Investigational Drug Receptor Target Receptor Drug->Receptor Inhibition Kinase Downstream Kinase Receptor->Kinase Activation Biomarker Phosphorylated Substrate (pSubstrate) [PD Biomarker] Kinase->Biomarker Phosphorylation Response Cellular Response (e.g., Apoptosis) Biomarker->Response

Caption: Inhibition of a signaling pathway by a targeted drug.

References

Troubleshooting & Optimization

Technical Support Center: Pseudomonas aeruginosa Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

<

Welcome to the technical support center for researchers studying antibiotic resistance in Pseudomonas aeruginosa. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Overview of Resistance Mechanisms

Pseudomonas aeruginosa is an opportunistic pathogen known for its remarkable ability to resist antibiotics.[1] This resilience stems from a combination of intrinsic, acquired, and adaptive resistance mechanisms.[1][2] Key mechanisms include the production of antibiotic-inactivating enzymes like β-lactamases, the overexpression of multidrug efflux pumps, reduced outer membrane permeability due to porin loss, mutations in antibiotic target sites, and the formation of drug-tolerant biofilms.[3][4][5]

General Workflow for Investigating Resistance

A typical workflow for investigating resistance in a P. aeruginosa isolate involves several key steps. The process begins with determining the antibiotic susceptibility profile, often through Minimum Inhibitory Concentration (MIC) testing. If resistance is detected, subsequent assays can elucidate the underlying mechanisms, such as quantifying β-lactamase activity, measuring efflux pump function, or assessing biofilm formation capacity.

G cluster_0 Phase 1: Phenotypic Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Genotypic Analysis Isolate P. aeruginosa Isolate MIC Determine MICs (e.g., Broth Microdilution) Isolate->MIC Resistant Resistant Phenotype Observed MIC->Resistant MIC > Breakpoint BetaLactamase β-Lactamase Assay (Nitrocefin) Resistant->BetaLactamase Efflux Efflux Pump Assay (Ethidium Bromide) Resistant->Efflux Biofilm Biofilm Assay (Crystal Violet) Resistant->Biofilm Mechanism Mechanism Identified BetaLactamase->Mechanism High Activity Efflux->Mechanism High Efflux Biofilm->Mechanism Strong Biofilm Former Sequencing Sequence Key Genes (e.g., ampC, oprD, gyrA) Mechanism->Sequencing G cluster_0 Non-Induced State cluster_1 Induced State (β-Lactam Exposure) UDPNAM UDP-NAM-pentapeptide (Repressor Signal) AmpR_rep AmpR UDPNAM->AmpR_rep binds ampC_rep ampC gene AmpR_rep->ampC_rep Represses AmpC_basal Basal AmpC Production ampC_rep->AmpC_basal Anhydro 1,6-Anhydromuropeptides (Activator Signal) AmpR_act AmpR Anhydro->AmpR_act binds ampC_act ampC gene AmpR_act->ampC_act Activates AmpC_hyper AmpC Hyperproduction (Resistance) ampC_act->AmpC_hyper

References

Technical Support Center: Overcoming Avibactam Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments focused on overcoming avibactam resistance.

Frequently Asked Questions (FAQs)

Q1: We have a clinical isolate that is resistant to ceftazidime-avibactam. What are the most common resistance mechanisms we should investigate?

A1: Resistance to ceftazidime-avibactam (CZA) in Gram-negative bacteria is often multifaceted. The most frequently reported mechanisms you should consider investigating are:

  • Mutations in β-Lactamase Genes: Point mutations or deletions within the gene encoding the β-lactamase enzyme, particularly in Klebsiella pneumoniae carbapenemase (KPC) enzymes (e.g., KPC-2, KPC-3), are a primary cause of resistance.[1][2][3] A common mutation is the D179Y substitution in the Ω-loop of KPC enzymes.[1]

  • Porin Channel Modifications: Reduced permeability of the bacterial outer membrane due to the loss or modification of porin channels, such as OmpK35 and OmpK36 in Klebsiella pneumoniae or OprD in Pseudomonas aeruginosa, can restrict the entry of ceftazidime.[1][4]

  • Efflux Pump Upregulation: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, can contribute to reduced susceptibility.[4][5]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in PBP3, the primary target of ceftazidime, can lead to decreased binding affinity.[4]

  • Presence of Metallo-β-Lactamases (MBLs): this compound is not effective against Ambler class B metallo-β-lactamases (MBLs) such as NDM, VIM, or IMP.[6][7]

Q2: Our ceftazidime-avibactam resistant isolate harbors a KPC enzyme. How can we confirm if a mutation in the KPC enzyme is responsible for the resistance?

A2: To confirm the role of a KPC mutation in ceftazidime-avibactam resistance, a combination of molecular and microbiological techniques is recommended:

  • Sequencing of the blaKPC Gene: Amplify and sequence the entire blaKPC gene from your resistant isolate to identify any amino acid substitutions compared to the wild-type sequence.

  • Cloning and Expression in a Susceptible Host: Clone the mutated blaKPC gene into an expression vector and transform it into a susceptible E. coli strain.

  • MIC Determination: Perform Minimum Inhibitory Concentration (MIC) testing on the transformed E. coli strain and compare the ceftazidime-avibactam MIC to that of an E. coli strain expressing the wild-type blaKPC gene. A significant increase in the MIC for the mutant confirms its role in resistance.

Q3: We are working with an MBL-producing isolate that is resistant to ceftazidime-avibactam. What alternative therapeutic combinations could we explore in our research?

A3: Since this compound does not inhibit MBLs, alternative strategies are necessary. A promising approach currently under investigation is the combination of ceftazidime-avibactam with aztreonam.[8][9] this compound can protect aztreonam from hydrolysis by co-produced ESBLs and AmpC β-lactamases, while aztreonam remains active against MBL-producing Enterobacterales.[9] Recent research and guidelines suggest this combination as a potential treatment option for infections caused by MBL-producing CRE.[10]

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for Ceftazidime-Avibactam

My MIC values for ceftazidime-avibactam against the same isolate are variable across experiments. What could be the cause?

Inconsistent MIC values can arise from several factors. Use the following table to troubleshoot potential issues:

Potential CauseTroubleshooting Steps
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. Use a spectrophotometer for accuracy to ensure a consistent starting bacterial density.
Media Composition Verify the consistency of your Mueller-Hinton agar or broth. Variations in cation concentrations (Ca2+ and Mg2+) can affect the activity of some β-lactams. Use media from the same lot for comparative experiments.
This compound Concentration Ensure the final concentration of this compound is consistently maintained at 4 µg/mL in your assays.[11]
Incubation Conditions Maintain a consistent incubation temperature (35 ± 2°C) and duration (16-20 hours).[11] Deviations can alter bacterial growth and affect MIC readings.
Antibiotic Stock Solutions Prepare fresh stock solutions of ceftazidime and this compound regularly. Avoid repeated freeze-thaw cycles which can degrade the compounds.
Issue 2: Difficulty in Inducing Ceftazidime-Avibactam Resistance in Vitro

I am trying to select for ceftazidime-avibactam resistant mutants in the lab, but I am not observing any growth at elevated concentrations. What could be the reason?

The inability to select for resistant mutants could be due to several factors:

Potential CauseTroubleshooting Steps
Low Mutational Frequency The spontaneous mutation rate for resistance to ceftazidime-avibactam may be low for your particular strain. Consider increasing the initial inoculum size or using a multi-step selection process with gradually increasing antibiotic concentrations.
High Fitness Cost of Resistance Mutations conferring resistance may come with a significant fitness cost, preventing the mutants from growing well under your experimental conditions. Try supplementing the growth medium or altering incubation conditions to support the growth of potentially less fit mutants.
Inappropriate Concentration Gradient The concentrations of ceftazidime-avibactam used for selection may be too high. Start with sub-inhibitory concentrations and gradually increase the selective pressure over successive passages.

Data Presentation

Table 1: Common Amino Acid Substitutions in KPC Enzymes Conferring Ceftazidime-Avibactam Resistance and their Effect on MICs.

KPC VariantAmino Acid SubstitutionFold-change in Ceftazidime-Avibactam MIC (compared to wild-type KPC)Reference
KPC-3D179Y8- to 64-fold[2]
KPC-3D179Y/T243M≥128-fold[7]
KPC-2D179Y16- to >128-fold[2]
KPC-31D179Y, Δ167-168, T243MNot specified, but associated with resistance[3]

Experimental Protocols

Protocol 1: Determination of Ceftazidime-Avibactam MIC by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Ceftazidime and this compound analytical grade powders

  • Bacterial isolate

  • 0.5 McFarland standard turbidity reference

  • Spectrophotometer

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of ceftazidime and this compound in a suitable solvent.

    • Create serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plate.

    • Add this compound to each well to achieve a final constant concentration of 4 µg/mL.

  • Inoculum Preparation:

    • From an overnight culture plate, select several colonies and suspend them in saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL this compound) that completely inhibits visible bacterial growth.

Protocol 2: β-Lactamase Activity Assay

This colorimetric assay is used to measure the hydrolytic activity of β-lactamases.

Materials:

  • Nitrocefin (a chromogenic cephalosporin)

  • Phosphate buffer (pH 7.0)

  • Bacterial cell lysate containing the β-lactamase

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm.[12]

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of nitrocefin in DMSO.

    • Dilute the nitrocefin stock solution in phosphate buffer to the desired working concentration.

  • Enzyme Preparation:

    • Prepare a crude cell lysate from the bacterial isolate expressing the β-lactamase.

    • Determine the total protein concentration of the lysate.

  • Assay Performance:

    • In a microplate well, add the bacterial lysate.

    • Initiate the reaction by adding the nitrocefin working solution.

    • Monitor the change in absorbance at 490 nm over time. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Calculation of Activity:

    • Calculate the rate of nitrocefin hydrolysis using the Beer-Lambert law. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute at a specific pH and temperature.[12]

Visualizations

experimental_workflow Troubleshooting Workflow for CZA Resistance start Clinical Isolate with Ceftazidime-Avibactam (CZA) Resistance mic_confirm Confirm CZA MIC (Broth Microdilution) start->mic_confirm mechanism_investigation Investigate Resistance Mechanisms mic_confirm->mechanism_investigation kpc_seq Sequence blaKPC gene mechanism_investigation->kpc_seq porin_exp Analyze Porin Expression (qRT-PCR, SDS-PAGE) mechanism_investigation->porin_exp efflux_pump Assess Efflux Pump Activity (Efflux Pump Inhibitors) mechanism_investigation->efflux_pump mbl_screen Screen for MBLs (PCR, Phenotypic Tests) mechanism_investigation->mbl_screen kpc_mutation KPC Mutation Identified kpc_seq->kpc_mutation porin_loss Porin Loss/Reduced Expression porin_exp->porin_loss efflux_upreg Efflux Upregulation efflux_pump->efflux_upreg mbl_positive MBL Positive mbl_screen->mbl_positive novel_inhibitor Test Novel β-lactamase Inhibitors kpc_mutation->novel_inhibitor combo_therapy Explore Combination Therapy (e.g., CZA + Aztreonam) porin_loss->combo_therapy efflux_upreg->combo_therapy mbl_positive->combo_therapy signaling_pathway Mechanisms of Ceftazidime-Avibactam Action and Resistance cluster_outside Bacterial Exterior cluster_cell Bacterial Cell cluster_periplasm Periplasm CZA Ceftazidime-Avibactam Ceftazidime Ceftazidime PBP3 Penicillin-Binding Protein 3 (PBP3) Ceftazidime->PBP3 Inhibition This compound This compound KPC KPC β-lactamase This compound->KPC Inhibition CellLysis Cell Lysis PBP3->CellLysis Leads to KPC->Ceftazidime Hydrolysis Resistance Resistance KPC->Resistance Mutation (e.g., D179Y) Porin Porin Channel (e.g., OmpK36) Porin->Ceftazidime Porin->this compound EffluxPump Efflux Pump EffluxPump->CZA Efflux

References

a stability and storage conditions for research-grade Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Research-Grade Avibactam

This guide provides detailed information on the stability and storage of research-grade this compound, along with troubleshooting advice and experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of research-grade this compound?

A1: Solid this compound sodium is a white to off-white powder that should be stored under specific conditions to ensure its long-term stability. For maximal shelf-life, it is recommended to store the powder at -20°C.[1][2][3] Some suppliers also provide a range of -10 to -25°C.[4] The container should be kept tightly sealed in a dry, well-ventilated area, and protected from light.[1][5][6] For best practices, it is advisable to warm the container to room temperature before opening to prevent condensation, and some protocols suggest storing under an inert gas like nitrogen.[5]

Q2: What is the recommended solvent for reconstituting this compound and how do I prepare stock solutions?

A2: this compound sodium is freely soluble in water (>140 mg/mL) and also soluble in DMSO (≥30 mg/mL).[1][3] For most in vitro assays, preparing a high-concentration stock solution in sterile water or DMSO is common. When using DMSO, ensure it is anhydrous, as hygroscopic DMSO can negatively impact solubility.[7] For some preparations, gentle warming or sonication may be required to achieve complete dissolution.[7][8]

Q3: What are the storage conditions and stability for this compound stock solutions?

A3: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in solvents like DMSO, they are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[7][9] It is crucial to store solutions in tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.

Q4: I am using this compound in an aqueous buffer for my experiment. How long is it stable at room temperature or under refrigeration?

A4: While specific data for research-grade this compound in all buffers is not available, information from its clinical use in combination with ceftazidime provides valuable guidance. After dilution in aqueous solutions like 0.9% sodium chloride or 5% dextrose, this compound is stable for up to 12 hours at room temperature.[10][11] If refrigerated at 2-8°C, the stability extends to 24 hours.[6][10][12] However, it is always best practice to prepare fresh working solutions for experiments or to conduct a small-scale stability study in your specific buffer if the experiment is of long duration.

Q5: What are the known incompatibilities for this compound?

A5: this compound is known to be incompatible with strong oxidizing agents.[1] The compatibility of this compound with other drugs or compounds in a single solution has not been extensively established for research purposes.[12] Therefore, it is recommended to avoid mixing this compound stock solutions directly with other compounds unless compatibility has been verified.

Quantitative Data Summary

Table 1: Storage and Stability of Solid this compound Sodium
ParameterConditionRecommendationCitations
Storage Temperature Long-Term-20°C[1][2][3]
Alternate Range<-15°C to -25°C[4][5]
Container GeneralTightly sealed[1][5]
Environment GeneralDry, well-ventilated, protected from light[1][5][6]
Handling Pre-useWarm to room temperature before opening[5]
Table 2: Solubility and Solution Stability of this compound
ParameterSolventConcentration / ConditionStability & DurationCitations
Solubility Water>140 mg/mLNot Applicable[1][3]
DMSO≥30 mg/mLNot Applicable[1][8]
Stock Solution Stability DMSO / Organic Solvent-80°CUp to 6 months[7][9]
DMSO / Organic Solvent-20°CUp to 1 month[7][9]
Aqueous Solution Stability IV Solutions (e.g., 0.9% NaCl)Room Temperature (~25°C)Up to 12 hours[10][11][12]
IV Solutions (e.g., 0.9% NaCl)Refrigerated (2-8°C)Up to 24 hours[10][11][12]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method to determine the chemical stability of this compound in a specific solvent or buffer over time.

Objective: To quantify the percentage of intact this compound remaining in a solution under defined storage conditions.

Materials:

  • Research-grade this compound sodium

  • HPLC-grade solvent (e.g., water, DMSO) or desired experimental buffer

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade mobile phase components (e.g., acetonitrile, water, formic acid)

  • Autosampler vials

Methodology:

  • Preparation of Standard Curve:

    • Accurately weigh and dissolve this compound in the chosen solvent/buffer to prepare a fresh, high-concentration stock solution (e.g., 1 mg/mL). This serves as the 100% reference standard (T=0).

    • Perform serial dilutions of the stock solution to create a set of standards with known concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Inject each standard into the HPLC system and record the peak area at the characteristic wavelength for this compound.

    • Plot a standard curve of peak area versus concentration and determine the linearity (R² value).

  • Preparation of Stability Samples:

    • Prepare a bulk solution of this compound in the desired buffer/solvent at the target experimental concentration.

    • Immediately take an aliquot, dilute if necessary, and analyze it via HPLC. This is the T=0 time point.

    • Dispense the remaining bulk solution into multiple sealed vials and store them under the desired conditions (e.g., 4°C, 25°C, 37°C).

  • Sample Analysis at Time Points:

    • At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), remove one vial from storage.

    • Allow the sample to reach room temperature.

    • Inject the sample into the HPLC system.

  • Data Analysis:

    • For each time point, determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

    • Calculate the percentage of this compound remaining relative to the T=0 sample using the formula: % Remaining = (Concentration at Time T / Concentration at Time 0) * 100

    • A solution is generally considered stable if the remaining percentage is ≥90%.[13]

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis receive Receive Solid this compound store_solid Store at -20°C (Dry, Dark) receive->store_solid warm Warm to Room Temp Before Opening store_solid->warm weigh Weigh Powder warm->weigh dissolve Dissolve in Solvent (e.g., Water, DMSO) weigh->dissolve stock Prepare Stock Solution (e.g., 10 mg/mL) dissolve->stock store_stock Store Stock Aliquots (-80°C or -20°C) stock->store_stock thaw Thaw Stock Aliquot store_stock->thaw working Prepare Working Solution in Assay Buffer thaw->working assay Perform Experiment (e.g., MIC Assay) working->assay collect Collect Data assay->collect analyze Analyze Results collect->analyze interpret Interpret & Conclude analyze->interpret

Caption: General workflow for using research-grade this compound.

Troubleshooting Guide

G cluster_checks cluster_actions Corrective Actions start Problem Encountered: Unexpected/Inconsistent Results check_solution Is the this compound solution clear? start->check_solution check_age How old is the working solution? check_solution->check_age Yes precipitate Potential Issues: - Solubility limit exceeded - Incorrect solvent/buffer - Contamination check_solution->precipitate No, precipitate observed check_stock How was the stock solution stored? check_age->check_stock Freshly made old Potential Issue: - Aqueous degradation check_age->old >12h at RT >24h at 4°C check_solid How was the solid powder stored? check_stock->check_solid Correctly (-80°C / -20°C) bad_stock Potential Issue: - Stock solution degraded check_stock->bad_stock - Wrong temp - Repeated freeze-thaw bad_solid Potential Issue: - Solid powder degraded check_solid->bad_solid Improperly (e.g., at RT) good_solid Consider other experimental variables (e.g., reagents, assay conditions) check_solid->good_solid Correctly (at -20°C) action_remake Remake solution with validated solvent/concentration precipitate->action_remake action_fresh Always use freshly prepared working solutions old->action_fresh action_new_stock Prepare new stock solution from solid bad_stock->action_new_stock action_new_vial Use a new vial of this compound bad_solid->action_new_vial

References

Technical Support Center: Avibactam-Based Combination Therapy Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avibactam-based combination therapies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-β-lactam β-lactamase inhibitor.[1][2] Unlike traditional β-lactamase inhibitors, it has a novel diazabicyclooctane structure.[3] Its primary mechanism involves the covalent acylation of the active site serine of a broad spectrum of serine β-lactamases, including Class A (like KPCs and other ESBLs), Class C (AmpC), and some Class D (OXA-type) enzymes.[2][4] This forms a stable, but reversible, acyl-enzyme complex, effectively inactivating the β-lactamase and protecting the partner β-lactam antibiotic from hydrolysis.[2][5] This allows the partner antibiotic, such as ceftazidime, to bind to its target penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis.[1]

Q2: Which β-lactamases are not inhibited by this compound?

This compound is not active against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP types, because these enzymes utilize zinc ions instead of a serine residue in their active site for catalysis.[4] It is also generally not effective against Acinetobacter OXA-type carbapenemases.[4]

Q3: What are the common partner antibiotics for this compound in combination therapy?

This compound is most commonly combined with ceftazidime.[2] Other combinations that have been explored or are in development include those with aztreonam and ceftaroline fosamil.[2] The combination of ceftazidime/avibactam with aztreonam has shown promise against infections caused by MBL-producing Enterobacterales.[6][7][8]

Q4: What are the primary resistance mechanisms to this compound-based therapies?

Resistance to this compound-based therapies can emerge through several mechanisms:

  • β-Lactamase-Related Amino Acid Substitutions: Mutations in the active site of β-lactamases, such as KPC enzymes, can reduce the binding affinity of this compound, leading to decreased inhibition.[9]

  • Changes in Membrane Permeability: Mutations or decreased expression of porin genes (e.g., OmpK35 and OmpK36 in Klebsiella pneumoniae) can limit the entry of the drug into the bacterial cell.[4]

  • Overexpression of Efflux Pumps: Increased activity of efflux pumps can actively transport the drug out of the cell, reducing its intracellular concentration.[9]

Troubleshooting Guide

Problem 1: My this compound combination therapy is showing reduced or no efficacy against a previously susceptible isolate.

  • Possible Cause 1: Development of Resistance. The isolate may have developed resistance during the experiment or through prior exposure. This is a known phenomenon, with resistance sometimes emerging within 10-19 days of therapy.[10]

    • Troubleshooting Step:

      • Sequence the β-lactamase gene: Look for mutations known to confer resistance.

      • Perform gene expression analysis: Check for upregulation of efflux pumps or downregulation of porins.[4][9]

      • Repeat MIC testing: Confirm the shift in susceptibility.

  • Possible Cause 2: Suboptimal Dosing or Infusion Strategy. The concentration of this compound or the partner drug may be insufficient to inhibit the target enzymes effectively.

    • Troubleshooting Step:

      • Review dosing regimen: In in vivo models, ensure the dosing simulates human pharmacokinetic profiles. Ceftazidime and this compound have complementary half-lives of about 2 hours, making a fixed-dose ratio suitable.[11]

      • Consider continuous infusion: Studies have shown that continuous or prolonged infusions can enhance bacterial killing and suppress resistance compared to intermittent bolus dosing.[6][7]

Problem 2: I am observing inconsistent results in my in vitro synergy assays (e.g., checkerboard or time-kill assays).

  • Possible Cause 1: Inappropriate Drug Concentrations. The range of concentrations tested may not be optimal for detecting synergy.

    • Troubleshooting Step:

      • Expand the concentration range: Test a broader range of dilutions for both this compound and the partner antibiotic in your checkerboard assay.[12]

      • Fix this compound concentration: For some assays, using a fixed concentration of this compound (e.g., 4 mg/L) while varying the concentration of the partner antibiotic can provide clearer results.[13]

  • Possible Cause 2: Staggered vs. Simultaneous Administration in Time-Kill Assays. The timing of drug addition can impact the observed effect.

    • Troubleshooting Step:

      • Administer drugs simultaneously: Research indicates that simultaneous administration of this compound and its partner antibiotic generally results in better bacterial killing than staggered administration.[6][7]

Quantitative Data Summary

Table 1: In Vitro Efficacy of Ceftazidime-Avibactam against Enterobacteriaceae and P. aeruginosa

Organism FamilyThis compound Concentration (mg/L)Ceftazidime MIC50 (mg/L)Ceftazidime MIC90 (mg/L)
Enterobacteriaceae 1≤4
4≤4
P. aeruginosa 4≤8
8-16Effective concentrations

Data adapted from in vitro checkerboard assays.[12]

Table 2: Clinical Outcomes of Ceftazidime-Avibactam (CZA) Combination Therapy vs. Monotherapy for Carbapenem-Resistant Gram-Negative Infections

OutcomeRisk Ratio (RR)95% Confidence Interval (CI)Significance
30-Day Mortality 0.910.71 - 1.18Not Significant
In-Hospital Mortality 1.000.79 - 1.27Not Significant
Clinical Cure Rate 0.950.84 - 1.08Not Significant
Microbiological Eradication 1.151.00 - 1.32Borderline Significant

Based on a meta-analysis of 25 studies.[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on CLSI and ISO guidelines.[12][13]

  • Prepare Stock Solutions: Reconstitute Ceftazidime and this compound in sterile water to a high concentration stock solution (e.g., 5,120 mg/L).

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the antibiotics in Mueller-Hinton broth in a 96-well microtiter plate. For combination testing, this compound can be used at a fixed concentration (e.g., 4 mg/L).

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Synergy Assay
  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute one antibiotic (e.g., Ceftazidime) along the x-axis and the other (e.g., this compound) along the y-axis.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index:

    • FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay
  • Prepare Cultures: Grow bacterial cultures to the logarithmic phase in a suitable broth.

  • Drug Exposure: Add the antibiotics at desired concentrations (e.g., 1x or 2x the MIC) to the bacterial cultures. Include a growth control without antibiotics.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Quantify Viable Bacteria: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time.

    • Bactericidal activity is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[13]

    • Synergy is often defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizations

Avibactam_Mechanism_of_Action cluster_bacteria Bacterial Cell Beta_Lactamase Serine β-Lactamase Ceftazidime Ceftazidime Beta_Lactamase->Ceftazidime Hydrolyzes Inactivation Inactivation Beta_Lactamase->Inactivation PBP Penicillin-Binding Protein (PBP) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes This compound This compound Ceftazidime->PBP Binds to Inhibition Inhibition Ceftazidime->Inhibition Inactivation->Ceftazidime Inhibition->Cell_Wall Resistance_Mechanisms Resistance Treatment Failure Porin Porin Loss/ Mutation Resistance->Porin Efflux Efflux Pump Overexpression Resistance->Efflux Target β-Lactamase Mutation Resistance->Target Drug_Entry Reduced Drug Entry Porin->Drug_Entry Causes Drug_Expulsion Increased Drug Expulsion Efflux->Drug_Expulsion Causes Drug_Binding Reduced this compound Binding Target->Drug_Binding Causes Experimental_Workflow_Synergy MIC 1. Determine MIC of Each Drug Alone Checkerboard 2. Perform Checkerboard Assay MIC->Checkerboard FIC 3. Calculate FIC Index Checkerboard->FIC TimeKill 4. Perform Time-Kill Assay FIC->TimeKill Analysis 5. Analyze Bacterial Killing Over Time TimeKill->Analysis Result Synergy Assessment Analysis->Result

References

a improving the efficacy of Avibactam against resistant pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Avibactam Efficacy Enhancement: Technical Support Center

Welcome to the technical support center for researchers dedicated to improving the efficacy of this compound against resistant pathogens. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?

A1: The most frequently reported resistance mechanism is mutations within the β-lactamase enzyme itself, particularly in the omega loop of KPC-2 and KPC-3, which can hinder this compound's binding ability. Other significant mechanisms include the overexpression of efflux pumps, which actively remove the antibiotic from the bacterial cell, and modifications to the porin channels (like OmpK35 and OmpK36 in Klebsiella pneumoniae), reducing the drug's entry into the cell. Furthermore, increased production of the β-lactamase enzyme can sometimes overwhelm the inhibitory effect of this compound.

Q2: Which pathogens are developing notable resistance to this compound-based therapies?

A2: Resistance to ceftazidime-avibactam has been increasingly observed in carbapenem-resistant Enterobacterales (CRE), especially Klebsiella pneumoniae. Strains producing metallo-β-lactamases (MBLs) are intrinsically resistant to ceftazidime-avibactam because this compound does not inhibit MBLs. Therefore, pathogens such as NDM-producing E. coli and K. pneumoniae are a significant concern.

Q3: What are the most promising strategies currently being explored to enhance this compound's efficacy?

A3: A leading strategy is the use of synergistic drug combinations. Combining ceftazidime-avibactam with other antibiotics like aztreonam has shown great promise, particularly against MBL-producing Enterobacterales. Aztreonam is stable against MBLs, while this compound protects it from hydrolysis by other co-produced β-lactamases (like KPCs or AmpCs). Other potential synergistic partners include polymyxins, aminoglycosides, and fosfomycin. Another area of research focuses on developing novel β-lactamase inhibitors that can overcome existing this compound resistance mutations.

Q4: How can I determine if my resistant isolate has a mutation in the β-lactamase gene?

A4: The most definitive method is to perform polymerase chain reaction (PCR) amplification of the specific β-lactamase gene (e.g., blaKPC) followed by Sanger or whole-genome sequencing. Comparing the resulting sequence to a wild-type reference sequence will reveal any mutations.

Troubleshooting Guides

This section addresses common issues encountered during in-vitro testing of this compound.

Problem Possible Cause(s) Recommended Solution(s)
High MIC values for ceftazidime-avibactam against a known KPC-producing isolate. 1. The isolate may have developed a mutation in the blaKPC gene, reducing this compound's binding affinity. 2. The isolate might be overexpressing the β-lactamase enzyme. 3. Porin loss or efflux pump overexpression could be reducing intracellular drug concentration.1. Sequence the blaKPC gene to check for known resistance mutations. 2. Perform a quantitative real-time PCR (qRT-PCR) to assess the expression level of the β-lactamase gene. 3. Evaluate the expression of major porin and efflux pump genes. 4. Consider synergy testing with an efflux pump inhibitor.
Inconsistent results in synergy testing (e.g., checkerboard assay). 1. Inoculum effect: bacterial density can significantly impact MICs. 2. Instability of one of the tested compounds in the growth medium. 3. Incorrect concentration gradients or pipetting errors.1. Standardize the inoculum preparation meticulously to a 0.5 McFarland standard. 2. Ensure the stability of all drugs under the assay conditions (duration, temperature, medium). 3. Use calibrated pipettes and carefully prepare serial dilutions. Perform the assay in triplicate for statistical validity.
Ceftazidime-avibactam appears effective, but the isolate is identified as an MBL-producer. 1. The isolate likely co-produces other β-lactamases (e.g., KPC, AmpC, or CTX-M) that are susceptible to this compound. The MBL is not being inhibited, but the other key β-lactamases are.1. This is an expected result. This compound does not inhibit MBLs. 2. This scenario highlights the need for combination therapies. Test the synergy of ceftazidime-avibactam with aztreonam.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

1. Preparation: a. Prepare stock solutions of both drugs (e.g., ceftazidime-avibactam and a test potentiator) at a concentration of at least 10x the expected MIC. b. Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. c. Use a 96-well microtiter plate.

2. Plate Setup: a. Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells. b. Create serial dilutions of Drug A horizontally and Drug B vertically. This results in wells containing various combinations of both drugs. c. Include control wells: growth control (no drug), and wells with each drug alone.

3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well. b. Incubate the plate at 35-37°C for 16-20 hours.

4. Data Analysis: a. Read the MIC for each drug alone and in combination. The MIC is the lowest concentration showing no visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) Index:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  • FIC Index (FICI) = FIC of Drug A + FIC of Drug B c. Interpret the FICI:
  • Synergy: FICI ≤ 0.5
  • Additive/Indifference: 0.5 < FICI ≤ 4.0
  • Antagonism: FICI > 4.0

Quantitative Data Summary

Table 1: Synergistic Activity of Aztreonam in Combination with Ceftazidime-Avibactam against MBL-producing Enterobacterales
Organismβ-Lactamase ProfileMIC (µg/mL) of Ceftazidime-AvibactamMIC (µg/mL) of AztreonamMIC (µg/mL) of Aztreonam + Ceftazidime-Avibactam
K. pneumoniae 1NDM-1, CTX-M-15>256/41281/4
K. pneumoniae 2NDM-5, OXA-48>256/4640.5/4
E. coli 1NDM-7, CMY-2128/42562/4
E. cloacae 1VIM-1, SHV-12>256/41281/4

Note: this compound concentration is fixed at 4 µg/mL. Data is representative of typical findings in published studies.

Visualizations

Diagram 1: Experimental Workflow for Synergy Testing

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare Drug A Stock Solution D Create Serial Dilutions in 96-Well Plate A->D B Prepare Drug B Stock Solution B->D C Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate C->E D->E F Incubate Plate (16-20h at 37°C) E->F G Read MICs F->G H Calculate FIC Index G->H I Determine Synergy/ Antagonism H->I G Start High MIC for Ceftazidime-Avibactam Observed CheckMBL Isolate produces Metallo-β-Lactamase (MBL)? Start->CheckMBL MBL_Yes Intrinsic Resistance. Test synergy with Aztreonam. CheckMBL->MBL_Yes Yes CheckKPC Isolate produces KPC-type Carbapenemase? CheckMBL->CheckKPC No KPC_Yes Sequence blaKPC gene for mutations CheckKPC->KPC_Yes Yes Other Investigate other resistance mechanisms (e.g., OXA-48) CheckKPC->Other No MutationFound Resistance due to KPC mutation. KPC_Yes->MutationFound Mutation Found NoMutation Investigate other mechanisms: - Efflux pumps - Porin loss - Gene expression KPC_Yes->NoMutation No Mutation Found

Technical Support Center: Mitigation of Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate common degradation pathways encountered during laboratory experiments.

Section 1: Hydrolytic Degradation

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. This can be a significant issue for compounds with susceptible functional groups, such as esters and amides, leading to loss of potency and the formation of impurities.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is losing activity in aqueous buffer. Could hydrolysis be the cause?

A1: Yes, if your compound contains hydrolyzable groups like esters, amides, lactones, or lactams, degradation in aqueous solutions is a strong possibility.[2] The rate of hydrolysis is often pH-dependent.[3] To confirm, you can conduct a stability study by incubating your compound in the buffer at different time points and analyzing for the appearance of degradation products by methods like HPLC or LC-MS.

Q2: How do I determine the optimal pH for my compound's stability?

A2: The optimal pH for stability can be determined by performing a pH-rate profile study. This involves incubating your compound in a series of buffers with different pH values and monitoring its degradation over time. The pH at which the degradation rate is lowest is the optimal pH for storage and experimental use.

Q3: What are the best practices to prevent hydrolysis during my experiments?

A3: To minimize hydrolytic degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solutions at the compound's optimal stability point using appropriate buffers.[3]

  • Temperature Control: Perform experiments at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.

  • Solvent Choice: If possible, use anhydrous solvents for stock solutions and minimize the time the compound is in an aqueous environment.

  • Moisture Control: Store solid compounds in a desiccator and use tightly sealed containers to prevent moisture absorption.[3] In some cases, storing under an inert atmosphere can also help.[3]

Experimental Protocol: Determining pH-Rate Profile

Objective: To determine the pH at which a compound exhibits maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Sample Preparation: Prepare solutions of your compound at a known concentration in each buffer.

  • Incubation: Incubate the samples at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time Points: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method to quantify the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the compound concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs). Plot log(k_obs) against pH to generate the pH-rate profile and identify the pH of maximum stability.

Visualization: Hydrolysis Mitigation Workflow

cluster_0 Troubleshooting Hydrolysis A Compound Instability in Aqueous Solution? B Perform pH-Rate Profile Study A->B Yes C Identify Optimal pH for Stability B->C D Implement Mitigation Strategies C->D E Store at Optimal pH Use Co-solvents Control Temperature Minimize Water Exposure D->E

Caption: A workflow for troubleshooting and mitigating hydrolytic degradation.

Section 2: Oxidative Degradation

Oxidation is the loss of electrons from a compound, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), or exposure to light (photo-oxidation).[4] This can lead to significant changes in the compound's structure and function.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My experimental results are inconsistent, and I suspect oxidation. What are the signs?

A1: Inconsistent results are a common indicator of oxidative degradation.[5] Other signs can include a color change in your compound solution or the appearance of new peaks in your analytical chromatogram.[6] Compounds with functional groups like phenols, thiols, and aldehydes are particularly susceptible.

Q2: How can I protect my samples from oxidation?

A2: Several methods can be employed to prevent oxidation:

  • Use of Antioxidants: Adding antioxidants to your buffers or cell culture media can scavenge free radicals and prevent oxidative damage.[7] Common antioxidants include ascorbic acid and sodium thiosulfate.[7]

  • Inert Atmosphere: For highly sensitive compounds, storing and handling them under an inert gas like nitrogen or argon can effectively displace oxygen and prevent oxidation.[4][8]

  • pH Control: The rate of oxidation can be pH-dependent. Working at a more acidic pH can sometimes minimize the reactivity of certain groups, like sulfhydryls.[7]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like EDTA can sequester metal ions.

Q3: I work with cell cultures. Can antioxidants be toxic to my cells?

A3: Yes, some antioxidants at high concentrations can be cytotoxic. It is crucial to determine the optimal, non-toxic concentration of an antioxidant for your specific cell line through a dose-response experiment.

Experimental Protocol: Inert Gas Blanketing for Sample Storage

Objective: To create an oxygen-free environment for storing oxidation-sensitive compounds.

Methodology:

  • Sample Preparation: Aliquot your compound into amber glass vials suitable for your storage temperature.

  • Gas Supply: Use a cylinder of high-purity nitrogen or argon with a regulator and a fine-tipped needle or cannula.

  • Purging: Gently insert the needle into the vial's headspace, just above the sample.

  • Gas Flow: Apply a gentle stream of the inert gas into the vial for 30-60 seconds to displace the air.[6]

  • Sealing: While the gas is still flowing, carefully withdraw the needle and immediately seal the vial with a tight-fitting cap.

  • Storage: Store the vial at the recommended temperature.

Visualization: Oxidative Degradation Pathways

cluster_1 Oxidative Degradation cluster_2 Mitigation Strategies A Susceptible Compound (e.g., with Thiol or Phenol groups) C Oxidized Compound (Altered Structure & Activity) A->C Oxidation B Oxidizing Agent (O2, ROS, Metal Ions) B->C D Antioxidants D->B Scavenge E Inert Atmosphere (N2, Ar) E->B Displace O2 F Chelating Agents (EDTA) F->B Sequester Metals

Caption: Key factors in oxidative degradation and corresponding mitigation strategies.

Section 3: Photodegradation

Photodegradation is the breakdown of molecules caused by the absorption of light, particularly UV and visible wavelengths.[9] This is a critical consideration for light-sensitive compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I know if my compound is photosensitive?

A1: A simple way to check for photosensitivity is to expose a solution of your compound to ambient lab light while keeping a control sample in the dark. If the light-exposed sample shows degradation (e.g., color change, precipitation, or new peaks on HPLC) compared to the control, it is likely photosensitive.[9] For regulatory purposes, formal photostability testing should follow ICH Q1B guidelines.[10][11]

Q2: What are the best practices for handling photosensitive compounds?

A2: To protect light-sensitive compounds:

  • Use Protective Containers: Always store and handle photosensitive compounds in amber-colored or opaque containers to block UV and visible light.[9][12] Wrapping clear containers in aluminum foil is also an effective measure.[12]

  • Control Lighting Conditions: Work in a dimly lit area or use a safelight with a longer wavelength (e.g., red or yellow light) to minimize exposure to damaging wavelengths.[13]

  • Minimize Exposure Time: Plan your experiments to minimize the time that photosensitive compounds are exposed to light.

Experimental Protocol: Assessing Photostability (Simplified ICH Q1B Approach)

Objective: To determine if a compound is sensitive to light.

Methodology:

  • Sample Preparation: Prepare two sets of your compound solution. Place one set in clear, transparent containers and the other (dark control) in identical containers completely wrapped in aluminum foil.[9]

  • Light Exposure: Place both sets in a photostability chamber. Expose them to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[14]

  • Temperature Control: Maintain a constant temperature throughout the experiment to minimize thermal degradation.

  • Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples using a validated HPLC method.

  • Evaluation: If there is significant degradation in the light-exposed sample that is not present in the dark control, the compound is considered photosensitive.[9]

Quantitative Data: Stability of a Photosensitive Compound
Storage ConditionContainerTemperatureLight ExposurePurity after 30 days (%)
1Clear Glass VialRoom TempAmbient Lab Light65
2Amber Glass VialRoom TempAmbient Lab Light92
3Clear Glass Vial4°CDark95
4Amber Glass Vial4°CDark99
5Amber Glass Vial-20°CDark>99
This table presents hypothetical data for illustrative purposes.

Visualization: Photodegradation Troubleshooting

cluster_3 Troubleshooting Photodegradation A Inconsistent Results or Visible Change in Compound? B Is the compound known to be photosensitive? A->B C Perform Photostability Test (Light vs. Dark Control) B->C No/Unsure D Implement Light Protection Measures B->D Yes C->D Degradation Observed E Use Amber Vials Work in Dim Light Wrap in Foil D->E cluster_4 Protein Extraction Workflow A Prepare Lysis Buffer B Add 1X Protease Inhibitor Cocktail A->B D Lyse Cells on Ice B->D C Harvest Cells C->D E Clarify Lysate (Centrifugation) D->E F Proceed to Downstream Application E->F cluster_5 Best Practices for Sample Storage A Prepare Stock Solution or Harvest Sample B Aliquot into Single-Use Tubes A->B C Label Aliquots Clearly B->C D Flash Freeze (if applicable) C->D E Store at Appropriate Temperature (-80°C or Cryo) D->E F Use One Aliquot per Experiment E->F

References

Validation & Comparative

Comparative Efficacy of Avibactam and Clavulanic Acid Against ESBL-Producing Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in-vitro efficacy of avibactam and clavulanic acid, two prominent β-lactamase inhibitors, against Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli. The data presented is compiled from various studies to offer a quantitative and objective overview for researchers, scientists, and drug development professionals.

Introduction to ESBL-Producing E. coli

Extended-spectrum β-lactamases (ESBLs) are enzymes that mediate resistance to most β-lactam antibiotics, including penicillins, cephalosporins, and monobactams. ESBL-producing E. coli is a significant cause of both hospital-acquired and community-acquired infections, posing a considerable therapeutic challenge. The primary strategy to combat these resistant bacteria is to combine a β-lactam antibiotic with a β-lactamase inhibitor (BLI). Clavulanic acid is a conventional BLI, while this compound represents a newer generation of non-β-lactam BLIs.

Quantitative Efficacy Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for antibiotic combinations against ESBL-producing E. coli. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Lower MIC values indicate greater potency.

Antibiotic CombinationESBL-Producing E. coli IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility (%)Reference
Ceftazidime-Avibactam19,8890.25199.5
Piperacillin-Tazobactam19,889≤46486.8
Amoxicillin-Clavulanic Acid1,04616>3261.2
Ceftolozane-Tazobactam1,0460.5>3289.9

Note: Data for Piperacillin-Tazobactam and Ceftolozane-Tazobactam are included to provide a broader context of β-lactam/β-lactamase inhibitor combinations. This compound is primarily paired with ceftazidime, while clavulanic acid is paired with amoxicillin.

The data indicates that ceftazidime-avibactam is highly effective against ESBL-producing E. coli, with a susceptibility rate of 99.5%. In contrast, amoxicillin-clavulanic acid shows significantly lower efficacy, with a susceptibility rate of 61.2% against these resistant strains. This compound is a potent inhibitor of a wide range of β-lactamases, including ESBLs, KPC, and OXA-48-type carbapenemases. Clavulanic acid is effective against many ESBLs but can be susceptible to hydrolysis by inhibitor-resistant variants and is not effective against carbapenemases.

Experimental Protocols

The data cited in this guide is primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized laboratory methods.

Key Experiment: Broth Microdilution for MIC Determination

The most common method for determining the MIC of an antimicrobial agent is broth microdilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Preparation: ESBL-producing E. coli isolates are cultured on appropriate agar plates, and colonies are suspended in a saline or broth solution to achieve a standardized turbidity, typically a 0.5 McFarland standard.

  • Inoculum Dilution: The standardized bacterial suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to reach a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The antimicrobial agents (e.g., ceftazidime-avibactam, amoxicillin-clavulanic acid) are prepared in a series of two-fold dilutions in microtiter plates. This compound is tested at a fixed concentration (typically 4 µg/mL) in combination with varying concentrations of the partner antibiotic.

  • Incubation: The microtiter plates containing the bacterial inoculum and antimicrobial dilutions are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Quality Control: Standard quality control strains, such as E. coli ATCC 25922, are tested concurrently to ensure the accuracy and reproducibility of the results.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate ESBL E. coli Isolate Culture Suspension Create 0.5 McFarland Standard Suspension Isolate->Suspension Inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) Suspension->Inoculum Inoculation Inoculate Plate with Bacteria Inoculum->Inoculation DrugDilution Prepare Serial Drug Dilutions in Plate DrugDilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Result Read Plates for Visible Growth MIC Determine MIC Value Result->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

Mechanism of Action and Inhibition

Both this compound and clavulanic acid function by inhibiting β-lactamase enzymes, thereby protecting the partner β-lactam antibiotic from degradation. However, their chemical structures and inhibitory mechanisms differ significantly.

  • Clavulanic Acid: A "suicide inhibitor," clavulanic acid possesses a classical β-lactam structure. It is recognized by the β-lactamase enzyme and forms a covalent acyl-enzyme intermediate. This intermediate is stable, rendering the enzyme inactive.

  • This compound: A diazabicyclooctane (DBO), this compound is a non-β-lactam inhibitor. It also forms a covalent bond with the β-lactamase enzyme, but this bond is reversible. This allows this compound to efficiently inhibit multiple enzyme molecules, contributing to its broad-spectrum activity against various β-lactamases, including some carbapenemases that clavulanic acid cannot inhibit.

mechanism_of_action cluster_this compound This compound Pathway cluster_clavulanic Clavulanic Acid Pathway Avi This compound Complex_A Reversible Covalent Acyl-Enzyme Complex Avi->Complex_A Forms ESBL_A ESBL Enzyme ESBL_A->Complex_A BetaLactam β-Lactam Antibiotic ESBL_A->BetaLactam Degrades Complex_A->Avi Reversible Inactive_A Inactive Enzyme Complex_A->Inactive_A Inhibition Clav Clavulanic Acid Complex_C Stable Acyl-Enzyme Intermediate Clav->Complex_C Forms ESBL_C ESBL Enzyme ESBL_C->Complex_C ESBL_C->BetaLactam Degrades Inactive_C Inactive Enzyme Complex_C->Inactive_C Irreversible Inhibition Bacteria Bacterial Cell Wall BetaLactam->Bacteria Inhibits Synthesis

Caption: Comparative Mechanism of ESBL Inhibition by this compound and Clavulanic Acid.

Conclusion

The available in-vitro data demonstrates the superior efficacy of the ceftazidime-avibactam combination compared to amoxicillin-clavulanic acid against ESBL-producing E. coli. This compound's broader spectrum of activity and potent inhibition of ESBLs result in significantly higher susceptibility rates. This makes this compound-based combinations a more reliable therapeutic option for infections caused by these multidrug-resistant pathogens. The choice of a β-lactamase inhibitor is critical, and newer agents like this compound represent a significant advancement in combating antibiotic resistance.

Avibactam's Preclinical Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical animal model data validating the efficacy of avibactam in combination with ceftazidime against critical Gram-negative pathogens. This guide provides an objective comparison with other treatment alternatives, supported by experimental data, detailed methodologies, and visual representations of key processes.

This compound, a non-β-lactam β-lactamase inhibitor, has demonstrated significant efficacy in restoring the activity of β-lactam antibiotics against a wide range of resistant Gram-negative bacteria. Preclinical studies in various animal models have been instrumental in validating its therapeutic potential. This guide synthesizes key findings from these studies, offering researchers, scientists, and drug development professionals a detailed overview of this compound's performance, particularly when combined with ceftazidime.

Comparative Efficacy of Ceftazidime-Avibactam

Preclinical evaluations have consistently shown the superiority of the ceftazidime-avibactam combination over ceftazidime alone and other β-lactam/β-lactamase inhibitor combinations against challenging pathogens.

Efficacy against Pseudomonas aeruginosa

In neutropenic murine lung infection models, ceftazidime-avibactam has been shown to be effective against P. aeruginosa isolates with minimum inhibitory concentrations (MICs) up to 32 μg/ml.[1][2] Human-simulated doses of ceftazidime-avibactam resulted in significant reductions in bacterial load, achieving a >1 log10 CFU reduction against susceptible strains.[1] In contrast, ceftazidime monotherapy showed variable or no efficacy against isolates with higher MICs.[1][2]

Table 1: Efficacy of Ceftazidime-Avibactam against Pseudomonas aeruginosa in a Murine Lung Infection Model [1]

Isolate MIC (Ceftazidime-Avibactam, μg/ml)Change in log10 CFU/lung (24h)
≤32>1 log10 reduction
64No efficacy observed
Efficacy against Enterobacteriaceae

In a murine septicemia model involving ceftazidime-resistant Enterobacteriaceae, the addition of this compound to ceftazidime dramatically improved efficacy. The 50% effective dose (ED50) for ceftazidime alone was greater than 90 mg/kg, whereas the ED50 for the ceftazidime-avibactam combination ranged from less than 5 to 65 mg/kg.

Furthermore, when compared to other combinations, ceftazidime-avibactam proved to be more effective. Against eight isolates of AmpC- and CTX-M-producing Enterobacteriaceae, ceftazidime-avibactam had ED50 values ranging from 2 to 27 mg/kg. In contrast, piperacillin-tazobactam had ED50 values greater than 90 mg/kg, and cefotaxime-avibactam had values ranging from 14 to over 90 mg/kg.

Table 2: Comparative Efficacy (ED50) of β-Lactam/β-Lactamase Inhibitor Combinations in a Murine Septicemia Model against Ceftazidime-Resistant Enterobacteriaceae

TreatmentED50 (mg/kg)
Ceftazidime-Avibactam (4:1)2 - 27
Piperacillin-Tazobactam (4:1)>90
Cefotaxime-Avibactam (4:1)14 - >90
Efficacy against Carbapenem-Resistant Klebsiella pneumoniae (CRKP)

This compound has also shown the ability to sensitize carbapenem-resistant Klebsiella pneumoniae to the host's innate immune system. In a murine lung infection model with NDM-1-producing K. pneumoniae, this compound monotherapy led to a modest but significant reduction in bacterial counts.[3] This suggests a mechanism beyond direct β-lactamase inhibition that warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key preclinical animal models used in the evaluation of this compound's efficacy.

Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of antimicrobial agents against localized deep-tissue infections.

  • Animal Model: Female ICR or CD-1 mice, typically weighing 20-22g, are used.[2][4]

  • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[4]

  • Infection: A bacterial suspension of the test organism (e.g., P. aeruginosa or K. pneumoniae) is prepared. An inoculum of approximately 10^6 to 10^7 CFU in a volume of 0.1 ml is injected into the thigh muscle of each mouse.[2][4]

  • Treatment: Treatment with ceftazidime-avibactam or comparator agents is initiated, typically 2 hours post-infection.[2][4] Dosing regimens are designed to simulate human plasma exposures and are administered subcutaneously.[4]

  • Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar to determine the bacterial load (CFU/thigh). Efficacy is measured by the change in log10 CFU compared to untreated controls.[2][4]

Murine Lung Infection Model (Pneumonia)

This model is utilized to evaluate the efficacy of treatments for respiratory tract infections.

  • Animal Model: Similar to the thigh infection model, neutropenic female mice are used.[1][2]

  • Infection: Mice are anesthetized, and a bacterial suspension (e.g., P. aeruginosa) of approximately 10^6 - 10^7 CFU in a small volume (e.g., 0.05 ml) is instilled intranasally.[2]

  • Treatment: Antimicrobial therapy is initiated 2 hours after infection, with subcutaneous administration of the test compounds.[1][2]

  • Efficacy Assessment: After 24 hours of treatment, mice are euthanized. The lungs are aseptically harvested, homogenized, and bacterial counts are determined by plating serial dilutions. The change in log10 CFU/lung is calculated to assess efficacy.[1][2]

Murine Septicemia Model

This model assesses the efficacy of antimicrobials in treating systemic bloodstream infections.

  • Animal Model: Male or female ICR mice are used.

  • Infection: Mice are infected via intraperitoneal injection of a bacterial suspension containing a high inoculum (e.g., 1.5 x 10^8 to 2.7 x 10^9 CFU) mixed with 5% hog gastric mucin to enhance virulence.

  • Treatment: Treatment is administered subcutaneously at 1 and 4 hours post-infection.

  • Efficacy Assessment: The primary endpoint is survival over a defined period (e.g., 7 days). The 50% effective dose (ED50), the dose required to protect 50% of the animals from lethal infection, is calculated.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in this compound research, the following diagrams have been generated using Graphviz.

G cluster_beta_lactamase Beta-Lactamase Enzyme cluster_this compound This compound cluster_beta_lactam Beta-Lactam Antibiotic ActiveSite Active Site (Serine Residue) AcylEnzyme Stable Acyl-Enzyme Intermediate (Inactive) ActiveSite->AcylEnzyme Forms AvibactamMolecule This compound AvibactamMolecule->ActiveSite Covalent Bonding (Acylation) BetaLactam Ceftazidime BetaLactam->ActiveSite Hydrolysis (Inactivation) AcylEnzyme->ActiveSite Reversible Deacylation (Recyclization) AcylEnzyme->AvibactamMolecule Regenerates AcylEnzyme->BetaLactam Prevents Hydrolysis

Caption: Mechanism of this compound Inhibition of Beta-Lactamase.

G Start Start AnimalPrep Animal Preparation (Neutropenia Induction) Start->AnimalPrep Infection Bacterial Infection (Thigh or Lung) AnimalPrep->Infection Treatment Initiate Treatment (Ceftazidime-Avibactam or Comparator) Infection->Treatment 2 hours post-infection Incubation 24-hour Incubation Treatment->Incubation Euthanasia Euthanasia and Tissue Collection Incubation->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Analysis CFU Enumeration and Data Analysis Plating->Analysis End End Analysis->End

Caption: Experimental Workflow for Murine Infection Models.

References

A Comparative Analysis of Avibactam and Vaborbactam Against Carbapenem-Resistant Enterobacteriaceae (CRE)

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Avibactam and Vaborbactam in combating the critical threat of Carbapenem-Resistant Enterobacteriaceae (CRE). This analysis is supported by a synthesis of available experimental data from clinical trials and in vitro studies.

The emergence of CRE presents a formidable challenge to global health, necessitating the development of novel therapeutic strategies. This compound and Vaborbactam, both β-lactamase inhibitors, have been approved in combination with β-lactam antibiotics, offering new hope in the fight against these multi-drug resistant organisms. Ceftazidime-avibactam (CZA) and meropenem-vaborbactam (MVB) have become crucial components of the clinical armamentarium against CRE infections. This guide delves into a comparative analysis of their performance, supported by experimental data.

Executive Summary

Both ceftazidime-avibactam and meropenem-vaborbactam have demonstrated efficacy in treating CRE infections, with similar clinical success and mortality rates observed in several comparative studies.[1][2] However, key differences exist in their spectrum of activity, propensity for resistance development, and the partner β-lactam agent. Vaborbactam, a cyclic boronic acid-based inhibitor, shows potent activity against Klebsiella pneumoniae carbapenemase (KPC) enzymes.[3] this compound, a diazabicyclooctane, also inhibits KPC, along with a broader range of β-lactamases including AmpC and some OXA-type enzymes.[4][5] Notably, neither this compound nor vaborbactam is effective against metallo-β-lactamases (MBLs).[5][6] Some studies suggest a lower propensity for resistance development with meropenem-vaborbactam compared to ceftazidime-avibactam, particularly in monotherapy.[1][4]

Data Presentation

Clinical Outcomes in CRE Infections: A Head-to-Head Comparison
OutcomeCeftazidime-Avibactam (CZA)Meropenem-Vaborbactam (MVB)Study Details
Clinical Success Rate 62% - 67.9%64.9% - 69%Retrospective cohort studies.[1][2]
30-Day Mortality 16% - 34.5%15.1% - 33.2%Retrospective and observational studies.[4][7][8]
90-Day Mortality Similar to MVBSimilar to CZARetrospective cohort study.[1]
Recurrence of Infection (90 days) 14.3% - 74.2% of recurrent cases11.5% - 25.8% of recurrent casesRetrospective and observational studies.[1][4]
Emergence of Resistance Observed, particularly with monotherapy and in patients with KPC-3 mutations.[1][4][5]Less frequently observed.[1][4]Retrospective and observational studies.
Adverse Events Similar to MVBSimilar to CZARetrospective cohort studies.[1][2]
In Vitro Susceptibility against CRE
ParameterCeftazidime-Avibactam (CZA)Meropenem-Vaborbactam (MVB)Notes
MIC₅₀ (mg/L) 1/40.06/8Against KPC-producing Enterobacteriaceae.[9]
MIC₉₀ (mg/L) 4/41/8Against KPC-producing Enterobacteriaceae.[9]
Susceptibility Rate (KPC-producers) ~97.5% - 99.3%~99%Surveillance studies.[5][9]
Susceptibility Rate (OXA-48-producers) ~100%Not activeThis compound inhibits OXA-48, vaborbactam does not.[5][10]
Susceptibility Rate (MBL-producers) Not activeNot activeNeither inhibitor is effective against metallo-β-lactamases.[5][10]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) for ceftazidime-avibactam and meropenem-vaborbactam against CRE isolates are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[11]

  • Preparation of Antimicrobial Solutions: Stock solutions of ceftazidime and meropenem are prepared. For testing, this compound is used at a fixed concentration of 4 µg/mL, and vaborbactam is used at a fixed concentration of 8 µg/mL.

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution panel.

  • Microdilution Panels: Serial twofold dilutions of the β-lactam antibiotics are prepared in cation-adjusted Mueller-Hinton broth. The fixed concentration of the respective β-lactamase inhibitor is added to each well.

  • Incubation: The inoculated panels are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • Quality Control: Reference strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC 700603, are tested concurrently to ensure the accuracy of the testing procedure.[8]

Clinical Trial: TANGO II for Meropenem-Vaborbactam

The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial designed to evaluate the efficacy and safety of meropenem-vaborbactam versus the best available therapy (BAT) for the treatment of serious CRE infections.[1][2][9]

  • Patient Population: Adults with suspected or documented CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia, complicated intra-abdominal infections, and complicated urinary tract infections/pyelonephritis.[2]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.[2]

  • Treatment Regimens:

    • Meropenem-Vaborbactam Arm: Meropenem 2g and vaborbactam 2g administered as a 3-hour intravenous infusion every 8 hours for 7 to 14 days.[1][2]

    • Best Available Therapy (BAT) Arm: Monotherapy or combination therapy with agents such as polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.[1][2]

  • Primary Efficacy Endpoints: For the US FDA, the primary endpoint was clinical cure at the test-of-cure visit. For the EMA, the primary endpoint was microbial eradication.

  • Key Secondary Endpoints: 28-day all-cause mortality, microbiological cure, and overall success (a composite of clinical and microbiological cure).[2]

Mandatory Visualization

Mechanism_of_Action_and_Resistance cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis BetaLactamase β-Lactamase (e.g., KPC, AmpC) BetaLactam Ceftazidime or Meropenem BetaLactam->PBP Inhibition of Cell Wall Synthesis BetaLactam->BetaLactamase Hydrolysis (Inactivation) Inhibitor This compound or Vaborbactam Inhibitor->BetaLactamase Inhibition Porin Porin Channel (OmpK35/36) Porin->BetaLactam Reduced Entry Efflux Efflux Pump Efflux->BetaLactam Increased Expulsion BetaLactamase_mut Mutated β-Lactamase (e.g., KPC-3 variant) BetaLactamase_mut->Inhibitor Decreased Inhibition

Caption: Mechanism of action of β-lactam/β-lactamase inhibitor combinations and CRE resistance mechanisms.

Experimental_Workflow_In_Vitro_Susceptibility start Start: Isolate CRE Strain prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Panel with Bacterial Suspension prep_inoculum->inoculate prep_panel Prepare Broth Microdilution Panel (Cation-adjusted Mueller-Hinton Broth) add_antibiotics Add Serial Dilutions of Ceftazidime or Meropenem prep_panel->add_antibiotics add_inhibitors Add Fixed Concentration of This compound (4µg/mL) or Vaborbactam (8µg/mL) add_antibiotics->add_inhibitors add_inhibitors->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Experimental workflow for determining in vitro susceptibility using broth microdilution.

Logical_Relationship_Treatment_Choice start Patient with Suspected CRE Infection identify_pathogen Identify Pathogen and Perform Susceptibility Testing start->identify_pathogen carbapenemase_type Determine Carbapenemase Type (e.g., KPC, OXA-48, MBL) identify_pathogen->carbapenemase_type kpc KPC Producer carbapenemase_type->kpc If oxa48 OXA-48 Producer carbapenemase_type->oxa48 If mbl MBL Producer carbapenemase_type->mbl If cza Consider Ceftazidime-Avibactam or Meropenem-Vaborbactam kpc->cza cza_only Consider Ceftazidime-Avibactam oxa48->cza_only alternative Consider Alternative Therapies (e.g., Cefiderocol, Aztreonam-Avibactam) mbl->alternative

Caption: Logical relationship for guiding treatment choice based on CRE resistance mechanism.

References

Long-Term Efficacy and Resistance of EGFR Inhibitors in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the long-term efficacy and associated resistance mechanisms of three key Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC): gefitinib (first-generation), afatinib (second-generation), and osimertinib (third-generation). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.

Comparative Efficacy of EGFR TKIs

Clinical trial data highlights the evolution of efficacy with each generation of EGFR inhibitors. The following tables summarize key findings from the pivotal FLAURA and LUX-Lung 7 trials.

Table 1: Efficacy of Osimertinib vs. First-Generation TKIs (Gefitinib or Erlotinib) in the FLAURA Trial[1][2][3][4]
Efficacy EndpointOsimertinibGefitinib or ErlotinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)18.9 months10.2 months0.46 (0.37 - 0.57)<0.001
Median Overall Survival (OS)38.6 months31.8 months0.80 (0.64 - 1.00)0.046
Objective Response Rate (ORR)80%76%--
36-Month Survival Rate54%44%--
Table 2: Efficacy of Afatinib vs. Gefitinib in the LUX-Lung 7 Trial[5][6]
Efficacy EndpointAfatinibGefitinibHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS)11.0 months10.9 months0.74 (0.58 - 0.95)0.017
Time-to-Treatment Failure (TTF)13.7 months11.5 months0.75 (0.60 - 0.94)0.007
Objective Response Rate (ORR)70%56%-0.008
Median Overall Survival (OS)27.9 months24.5 months0.86 (0.66 - 1.12)0.2580

Mechanisms of Acquired Resistance

A major challenge in the long-term use of EGFR TKIs is the development of acquired resistance. The mechanisms of resistance differ between the generations of inhibitors.

Table 3: Common Mechanisms of Acquired Resistance to EGFR TKIs
Resistance MechanismGefitinib/Erlotinib (1st Gen)Afatinib (2nd Gen)Osimertinib (3rd Gen)
On-Target Mutations
EGFR T790M~50-60%[1]~47.6%[2]Not a primary resistance mechanism
EGFR C797SNot applicableRare~7-23.8%[3][4]
EGFR AmplificationYesYesYes[3]
Off-Target Mechanisms
MET Amplification~5-22%[5]Yes~15-28.6%[3][4][5][6]
HER2 Amplification~12%Yes[7]~2%[4]
Phenotypic Transformation (e.g., to SCLC)~2-14%[7]YesYes
Bypass Pathway Activation (e.g., PI3K/AKT, MAPK)YesYesYes

Experimental Protocols

Generation of Osimertinib-Resistant Cell Lines

This protocol describes a common method for developing osimertinib-resistant NSCLC cell lines in vitro to study resistance mechanisms.[8][9][10][11][12]

  • Cell Lines: Human NSCLC cell lines with activating EGFR mutations (e.g., HCC827, H1975) are commonly used.

  • Method:

    • Initial Exposure: Cells are cultured in the presence of osimertinib at a starting concentration typically around the half-maximal inhibitory concentration (IC50).

    • Stepwise Dose Escalation: The concentration of osimertinib is gradually increased in a stepwise manner. This is done by replacing the culture medium with fresh medium containing a higher drug concentration every few days or weeks, once the cells have adapted and resumed proliferation.

    • Selection of Resistant Clones: This process of continuous exposure to increasing drug concentrations selects for cells that have developed resistance.

    • Limiting Dilution: To obtain homogenous resistant clones, limiting dilution is performed by seeding cells at a very low density in a 96-well plate to isolate and expand single colonies.

  • Validation: The resistance of the generated cell lines is confirmed by cell viability assays (e.g., MTT or CCK-8) to determine the new, higher IC50 value for osimertinib compared to the parental cell line.

Detection of MET Amplification in Tumor Tissue

MET amplification is a key off-target resistance mechanism. Fluorescence In Situ Hybridization (FISH) is a standard method for its detection in tumor tissue.[13][14][15][16]

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are prepared.

  • Probe Hybridization: The tissue sections are hybridized with a dual-color FISH probe set. One probe, labeled with a red fluorophore, targets the MET gene, while the other, labeled with a green fluorophore, targets the centromeric region of chromosome 7 (CEP7) as a control.

  • Microscopy: A fluorescence microscope is used to visualize the fluorescent signals in the nuclei of the tumor cells.

  • Analysis: The number of red (MET) and green (CEP7) signals are counted in a predefined number of non-overlapping tumor cell nuclei (typically 50-100).

  • Interpretation: MET amplification is determined by the ratio of the MET gene copy number to the CEP7 copy number. A MET/CEP7 ratio of ≥2.0 is generally considered indicative of MET amplification. The average MET gene copy number per cell is also assessed.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib (1st Gen) Gefitinib->EGFR Afatinib Afatinib (2nd Gen) Afatinib->EGFR Osimertinib Osimertinib (3rd Gen) Osimertinib->EGFR

Caption: Simplified EGFR signaling pathway and points of inhibition by TKIs.

Resistance_Mechanisms cluster_first_second_gen 1st/2nd Gen TKI Treatment (Gefitinib, Afatinib) cluster_resistance1 Acquired Resistance cluster_third_gen 3rd Gen TKI Treatment cluster_resistance2 Acquired Resistance InitialTx EGFR-mutant NSCLC Progression1 Disease Progression InitialTx->Progression1 T790M EGFR T790M Mutation (~50-60%) Progression1->T790M MET_Amp1 MET Amplification Progression1->MET_Amp1 Other1 Other Mechanisms Progression1->Other1 OsimertinibTx Osimertinib T790M->OsimertinibTx Progression2 Disease Progression OsimertinibTx->Progression2 C797S EGFR C797S Mutation Progression2->C797S MET_Amp2 MET Amplification Progression2->MET_Amp2 Other2 Other Mechanisms Progression2->Other2

Caption: Common resistance pathways in EGFR-mutant NSCLC.

Experimental_Workflow Start Parental NSCLC Cell Line (EGFRmut) Step1 Continuous Exposure to Increasing Doses of TKI Start->Step1 Step2 Selection of Resistant Population Step1->Step2 Step3 Isolation of Clones (Limiting Dilution) Step2->Step3 Resistant_Line Resistant Cell Line Step3->Resistant_Line Analysis Molecular & Phenotypic Analysis Resistant_Line->Analysis NGS NGS/Sequencing Analysis->NGS Genomic Alterations Western Western Blot Analysis->Western Protein Expression FISH FISH Analysis->FISH Gene Amplification

Caption: Workflow for generating and characterizing TKI-resistant cell lines.

References

Head-to-Head Clinical Trial Results of Avibactam Combinations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has been combined with various β-lactam antibiotics to overcome resistance mediated by a broad spectrum of β-lactamases. This guide provides a head-to-head comparison of the clinical efficacy and safety of key this compound combinations based on available clinical trial data, with a focus on Ceftazidime-avibactam (CZA), Meropenem-vaborbactam (MVB), and Imipenem-cilastatin-relebactam (IMI/REL).

Comparative Efficacy and Safety

Direct head-to-head randomized controlled trials comparing all three major this compound combinations are limited. However, several retrospective cohort studies and in-vitro analyses provide valuable comparative data, particularly for CZA and MVB in the treatment of Carbapenem-Resistant Enterobacterales (CRE) infections.

A multicenter, retrospective cohort study comparing CZA and MVB for CRE infections found no significant difference in clinical success rates between the two treatments (62% for CZA vs. 69% for MVB; P = 0.49).[1][2] Similarly, 30-day and 90-day mortality rates were comparable between the two groups.[1][2][3] Notably, patients in the CZA arm more frequently received combination therapy.[1][2] Another retrospective cohort study also found similar 30-day mortality rates between CZA and MVB for CRE infections.[3]

In terms of safety, the rates of adverse events were similar between CZA and MVB in one study.[1][2] However, a meta-analysis of trials comparing CZA to carbapenems found that serious adverse events were significantly more common with ceftazidime/avibactam.[4][5]

While direct clinical comparisons with IMI/REL are scarce, in-vitro studies have demonstrated its potent activity against CRE, including strains resistant to CZA and MVB.[6][7] One review suggests that pharmacists might consider MVB over CZA for Klebsiella pneumoniae carbapenemase (KPC) infections due to a decreased likelihood of resistance.[8][9]

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from comparative studies of this compound combinations.

Table 1: Efficacy of Ceftazidime-avibactam (CZA) vs. Meropenem-vaborbactam (MVB) in CRE Infections

OutcomeCeftazidime-avibactam (CZA)Meropenem-vaborbactam (MVB)P-valueSource
Clinical Success61.9% (65/105)69.2% (18/26)0.49[1][2]
30-day MortalitySimilarSimilar0.97[3]
90-day MortalitySimilarSimilar-[1][2]

Table 2: In-vitro Susceptibility of Carbapenem-Resistant Klebsiella pneumoniae (CRKP) to Novel β-lactam/β-lactamase Inhibitor Combinations

AgentSusceptibility RateSource
Imipenem-relebactam (IRL)95.8% (46/48)[6]
Ceftazidime-avibactam (CZA)93.8%[6]
Meropenem-vaborbactam (MVB)93.8%[6]

Experimental Protocols

The clinical data presented are primarily from retrospective cohort studies. A generalized methodology for these studies is as follows:

Study Design: Multicenter, retrospective cohort study.

Patient Population: Adult patients with documented infections caused by Carbapenem-Resistant Enterobacterales (CRE).

Intervention: Treatment with either Ceftazidime-avibactam or Meropenem-vaborbactam for a specified duration (e.g., ≥72 hours).

Primary Endpoint: Clinical success, typically defined as resolution of signs and symptoms of infection.

Secondary Endpoints: 30-day and 90-day all-cause mortality, adverse events, and microbiological cure.

Data Analysis: Statistical methods such as propensity score matching or inverse probability weighting are often used to balance baseline characteristics between treatment groups.

Visualizing the Research Landscape

The following diagrams illustrate the typical workflow of comparative clinical studies and the logical relationships in evaluating this compound combinations.

experimental_workflow cluster_data_collection Data Collection cluster_study_design Study Design & Execution cluster_analysis Data Analysis & Outcomes Patient_Records Patient Medical Records Patient_Selection Patient Selection Criteria (CRE Infection) Patient_Records->Patient_Selection Lab_Data Microbiology & Lab Data Lab_Data->Patient_Selection Treatment_Assignment Treatment Group Assignment (CZA or MVB) Patient_Selection->Treatment_Assignment Data_Extraction Data Extraction Treatment_Assignment->Data_Extraction Statistical_Analysis Statistical Analysis (e.g., Propensity Score Matching) Data_Extraction->Statistical_Analysis Efficacy_Outcomes Efficacy Outcomes (Clinical Cure, Mortality) Statistical_Analysis->Efficacy_Outcomes Safety_Outcomes Safety Outcomes (Adverse Events) Statistical_Analysis->Safety_Outcomes

Retrospective Cohort Study Workflow

logical_relationship cluster_agents This compound Combinations cluster_evidence Comparative Evidence cluster_outcomes Clinical Outcomes CZA Ceftazidime- This compound (CZA) Clinical_Trials Head-to-Head Clinical Trials CZA->Clinical_Trials vs. Meropenem Retro_Studies Retrospective Cohort Studies CZA->Retro_Studies vs. MVB Invitro_Studies In-vitro Susceptibility Studies CZA->Invitro_Studies MVB Meropenem- vaborbactam (MVB) MVB->Retro_Studies MVB->Invitro_Studies IMI_REL Imipenem-cilastatin- relebactam (IMI/REL) IMI_REL->Invitro_Studies Efficacy Efficacy (Clinical Cure, Mortality) Clinical_Trials->Efficacy Safety Safety (Adverse Events) Clinical_Trials->Safety Retro_Studies->Efficacy Retro_Studies->Safety Resistance Resistance Development Retro_Studies->Resistance Invitro_Studies->Resistance

References

Avibactam in the Clinic: A Meta-Analysis of Treatment Outcomes for Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Avibactam, a novel β-lactamase inhibitor, in combination with ceftazidime (CAZ-AVI), has emerged as a critical therapeutic option in the fight against multidrug-resistant Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE). This guide provides a meta-level analysis of the clinical efficacy and safety of this compound-containing regimens compared to other antibiotic treatments, supported by pooled data from numerous clinical studies.

Comparative Clinical Outcomes: this compound vs. Alternatives

The following tables summarize the quantitative data from multiple meta-analyses, comparing key clinical outcomes for patients treated with ceftazidime-avibactam versus comparator antibiotics. The primary focus of these analyses has been on infections caused by CRE, a significant public health threat.

Table 1: Efficacy of Ceftazidime-Avibactam vs. Comparator Regimens in Patients with Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

OutcomeCeftazidime-Avibactam (CAZ-AVI)Comparator Regimens (e.g., Colistin, Polymyxins)Risk Ratio (RR) [95% CI]Reference
30-Day All-Cause Mortality LowerHigher0.55 [0.45, 0.68][1][2][3]
Specifically vs. Colistin-based regimens0.48 [0.33, 0.69][1][2][3]
Clinical Cure Rate HigherLower1.75 - 1.85 [1.57, 2.18][1][2][3]
Microbiological Success Rate HigherLower1.71 [1.33, 2.20] (vs. Polymyxins)[4]
Relapse Rate SimilarSimilar0.69 [0.29, 1.66][1][2][3]

Table 2: Safety Profile of Ceftazidime-Avibactam vs. Comparator Regimens

OutcomeCeftazidime-Avibactam (CAZ-AVI)Comparator Regimens (e.g., Colistin, Polymyxins)Risk Ratio (RR) [95% CI]Reference
Nephrotoxicity LowerHigher0.41 [0.20, 0.84] - 0.42 [0.23, 0.77][2][4]
Serious Adverse Events (SAEs) Higher (vs. Carbapenems)Lower (Carbapenems)1.24 [1.00, 1.54][5]

Note: Comparator regimens in the included meta-analyses often comprised a variety of antibiotics, with colistin and polymyxins being common choices for treating CRE infections. The comparison with carbapenems was typically in the context of infections caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae.

Methodologies of Included Meta-Analyses

The data presented above are derived from systematic reviews and meta-analyses of published clinical studies. The general methodology employed in these reviews is as follows:

Experimental Protocol: Meta-Analysis of Clinical Outcomes with this compound

  • Literature Search: A comprehensive search of medical databases such as PubMed, Embase, and the Cochrane Library is conducted.[1][4] Search terms typically include "ceftazidime-avibactam," "this compound," "meta-analysis," "clinical outcomes," and terms for specific resistant pathogens like "carbapenem-resistant Enterobacteriaceae."

  • Study Selection: Inclusion and exclusion criteria are predefined. Included studies are often a mix of randomized controlled trials (RCTs) and observational studies that compare the clinical outcomes of ceftazidime-avibactam with other antibiotic regimens.[1][5] Studies must report on key outcomes such as mortality, clinical cure, and adverse events.

  • Data Extraction: Two independent reviewers typically extract relevant data from the selected studies to minimize bias.[6] Extracted information includes study design, patient demographics, infection types, causative pathogens, treatment regimens, and clinical outcomes.

  • Quality Assessment: The methodological quality of the included studies is assessed using standardized tools, such as the Newcastle-Ottawa Scale for observational studies.[7]

  • Statistical Analysis: Statistical software (e.g., RevMan) is used to pool the data.[6] Risk ratios (RRs) or odds ratios (ORs) with 95% confidence intervals (CIs) are calculated to compare the effects of the different treatment arms. Heterogeneity between studies is assessed using statistical tests like I².

Logical Workflow for Meta-Analysis

The following diagram illustrates the typical workflow for conducting a meta-analysis of clinical trial data, as described in the methodologies of the referenced papers.

MetaAnalysisWorkflow A Define Research Question (e.g., Efficacy of CAZ-AVI vs. Comparators) B Systematic Literature Search (PubMed, Embase, Cochrane) A->B C Study Screening and Selection (Based on Inclusion/Exclusion Criteria) B->C D Data Extraction (Patient Outcomes, Study Characteristics) C->D E Quality Assessment of Included Studies D->E F Statistical Analysis (Pooling of Data, RR/OR Calculation) E->F G Interpretation of Results and Conclusion F->G

Figure 1. A simplified workflow for a meta-analysis of clinical outcomes.

Signaling Pathways and Resistance

While a detailed depiction of intracellular signaling pathways is beyond the scope of this clinical meta-analysis, the primary mechanism of this compound's action is relevant. This compound is a non-β-lactam β-lactamase inhibitor that inactivates a broad spectrum of β-lactamase enzymes produced by resistant bacteria, including Ambler class A, C, and some D enzymes.[1] This action restores the activity of ceftazidime, a third-generation cephalosporin, against these pathogens. The development of resistance to ceftazidime-avibactam, although currently low, is an area of ongoing research.

References

a confirming the synergistic effect of Avibactam with partner antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the enhanced efficacy of avibactam in combination with partner antibiotics against multi-drug resistant bacteria.

This compound, a non-β-lactam β-lactamase inhibitor, has demonstrated significant clinical potential by restoring the activity of partner antibiotics against a broad spectrum of β-lactamase-producing bacteria. This guide provides a comprehensive comparison of the synergistic effects of this compound with key partner antibiotics, supported by experimental data and detailed methodologies to aid researchers in their drug development and discovery efforts.

Unveiling the Synergy: Mechanism of Action

This compound's primary role is to inactivate a wide range of β-lactamase enzymes, including Ambler class A, C, and some D enzymes.[1] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, as they hydrolyze and inactivate β-lactam antibiotics like cephalosporins and penicillins. By binding to and inhibiting these β-lactamases, this compound effectively protects its partner antibiotic from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal activity.[1] The combination of ceftazidime-avibactam, for instance, is effective against many Enterobacteriaceae and Pseudomonas aeruginosa strains that produce extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC-type β-lactamases.[2][3]

A particularly noteworthy synergistic combination is that of aztreonam and this compound. Aztreonam is a monobactam that is stable against hydrolysis by metallo-β-lactamases (MBLs), but it is often degraded by other co-produced β-lactamases like ESBLs and AmpC.[4][5] this compound does not inhibit MBLs, but by inhibiting the co-produced serine-β-lactamases, it protects aztreonam from degradation, making the combination highly effective against MBL-producing Enterobacterales.[4][5][6]

cluster_bacteria Bacterial Cell Beta_Lactamase β-Lactamase (e.g., KPC, AmpC) Inactivation Inactivation Beta_Lactamase->Inactivation PBP Penicillin-Binding Protein (PBP) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to Partner_Antibiotic Partner Antibiotic (e.g., Ceftazidime, Aztreonam) Partner_Antibiotic->Beta_Lactamase Hydrolysis by Partner_Antibiotic->PBP Binds to & Inhibits This compound This compound This compound->Beta_Lactamase Inhibits Inactivation->Partner_Antibiotic Leads to Inhibition Inhibition

Mechanism of this compound Synergy.

Quantifying Synergy: In Vitro and In Vivo Evidence

The synergistic activity of this compound with its partner antibiotics has been extensively evaluated using various in vitro and in vivo models. The most common in vitro methods are checkerboard assays and time-kill assays.

Checkerboard Assay Data

The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.

Partner AntibioticOrganism(s)Key FindingsFICIReference(s)
CeftazidimeEnterobacterales (KPC-producing)This compound restored ceftazidime susceptibility.-[3]
AztreonamEnterobacterales (NDM-producing)Synergistic activity observed in 100% of strains.<0.5[7][8]
MeropenemEnterobacterales (KPC & NDM-producing)Synergistic interactions in 93.8% of strains.-[7][8]
AztreonamP. aeruginosa (MBL-producing)Additive or synergistic in 85% of ceftazidime-resistant isolates.-[9][10]
Time-Kill Assay Data

Time-kill assays provide a dynamic picture of the bactericidal activity of antimicrobial combinations over time. Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Partner AntibioticOrganism(s)Key FindingsLog10 CFU/mL ReductionReference(s)
CeftazidimeP. aeruginosa (ceftazidime-resistant)Combination therapies showed a greater overall reduction in bacterial load than monotherapy.-[9][10]
AztreonamEnterobacterales (MBL-producing)The combination of ceftazidime-avibactam and aztreonam demonstrated significant bactericidal activity.>2[11][12]
CeftazidimeEnterobacteriaceaeA ≥3-log10 decrease in CFU/mL was observed at 6 hours for all isolates.≥3[2]
MeropenemK. pneumoniae (MBL-producing)Potent synergistic antibacterial effects were confirmed.-[13]

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the in vitro synergy between two antimicrobial agents.

Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate plates with bacterial suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well plates with serial dilutions of Antibiotic A (vertical) and Antibiotic B (horizontal) Prep_Plates->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) for each well (visual inspection for turbidity) Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI

Checkerboard Assay Workflow.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Perform serial twofold dilutions of Antibiotic A along the rows and Antibiotic B along the columns of a 96-well microtiter plate containing Mueller-Hinton broth.[14]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[14]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells for growth control (no antibiotic) and sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.[14]

  • Determination of MIC: The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible bacterial growth.

  • Calculation of FICI: The FICI is calculated for each well that shows no growth using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of the drug in combination / MIC of the drug alone. Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; and FICI > 4 indicates antagonism.[14]

Time-Kill Assay Protocol

This assay evaluates the rate of bacterial killing by antimicrobial agents over time.

Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Add_Antibiotics Add antibiotics (single agents and combination) to flasks containing the inoculum Prep_Inoculum->Add_Antibiotics Incubate Incubate at 35-37°C with shaking Add_Antibiotics->Incubate Sample Collect samples at specified time points (e.g., 0, 2, 4, 8, 24h) Incubate->Sample Plate_Count Perform serial dilutions and plate on agar to determine viable bacterial counts (CFU/mL) Sample->Plate_Count Plot_Data Plot log10 CFU/mL versus time Plate_Count->Plot_Data

Time-Kill Assay Workflow.

Methodology:

  • Inoculum Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.

  • Antibiotic Addition: Add the test antibiotics at desired concentrations (e.g., based on MIC values) to the bacterial culture. Include a growth control (no antibiotic) and controls for each antibiotic alone.[10]

  • Incubation and Sampling: Incubate the cultures at 35-37°C, typically with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.[10]

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

The synergistic combination of this compound with partner antibiotics, particularly ceftazidime and aztreonam, represents a crucial advancement in the fight against multi-drug resistant Gram-negative bacteria. The data presented in this guide, derived from robust in vitro and in vivo studies, unequivocally demonstrates the enhanced efficacy of these combinations. The provided experimental protocols offer a foundation for researchers to further explore and validate these synergistic interactions in their own laboratories. As antibiotic resistance continues to be a major global health threat, the strategic use of β-lactamase inhibitors like this compound will be paramount in preserving the utility of our existing antibiotic arsenal.

References

Avibactam's Real-World Efficacy Against Multidrug-Resistant Pathogens: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data demonstrates the robust performance of ceftazidime-avibactam in treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly in comparison to legacy antibiotics such as colistin and even carbapenems in certain scenarios. Real-world evidence underscores its critical role in combating difficult-to-treat pathogens, including carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa.

Avibactam, a non-β-lactam β-lactamase inhibitor, restores the activity of the third-generation cephalosporin ceftazidime against a broad spectrum of β-lactamase-producing bacteria. This combination has emerged as a vital tool for clinicians facing the challenge of antimicrobial resistance. This guide provides a comparative analysis of ceftazidime-avibactam's effectiveness against MDR pathogens, supported by quantitative data from real-world studies and detailed experimental methodologies.

Comparative Clinical Outcomes

Real-world studies consistently highlight the superior or comparable efficacy of ceftazidime-avibactam over other antimicrobial agents in treating serious infections caused by MDR Gram-negative bacteria.

Ceftazidime-Avibactam vs. Colistin for Carbapenem-Resistant Enterobacterales (CRE) Infections

Retrospective studies have demonstrated a significant advantage for ceftazidime-avibactam over colistin in the treatment of CRE infections. Patients treated with ceftazidime-avibactam have shown lower mortality rates and higher rates of clinical success.[1][2][3][4][5]

Outcome MeasureCeftazidime-AvibactamColistinStudy Reference
30-Day All-Cause Mortality 9%32%van Duin et al.[2][3]
14-Day Mortality (Adjusted Hazard Ratio) 0.321.00 (Reference)Hakeam et al.[4]
Clinical Success Rate 46.8%20.4%Hakeam et al.[4]
Toxicity (e.g., Nephrotoxicity) Lower IncidenceSignificantly HigherMultiple sources[1][5]
Microbiological Eradication FavorableVariableMultiple sources
Ceftazidime-Avibactam vs. Carbapenems for MDR Pseudomonas aeruginosa

Against MDR Pseudomonas aeruginosa, ceftazidime-avibactam has shown clinical efficacy comparable to carbapenem-based therapies in Phase III clinical trials.[6] Real-world evidence further supports its use in these challenging infections.

Outcome MeasureCeftazidime-AvibactamCarbapenem ComparatorsStudy Reference
Clinical Cure Rate (MDR isolates) 85.4%87.9%Stone et al.[6]
Favorable Microbiological Response (MDR P. aeruginosa) 57.1%53.8%Stone et al.[6]
Ceftazidime-Avibactam vs. Tigecycline for Carbapenem-Resistant Klebsiella pneumoniae (CRKP) Pneumonia

In critically ill patients with CRKP-induced pneumonia, ceftazidime-avibactam-based regimens have demonstrated superior clinical and microbiological cure rates compared to tigecycline-based regimens.[7][8]

Outcome MeasureCeftazidime-AvibactamTigecyclineStudy Reference
Clinical Cure Rate 51.2%29.0%Zou et al.[7][8]
Microbiological Cure Rate 74.4%33.9%Zou et al.[7][8]
28-Day Survival Rate 69.8%66.1% (No significant difference)Zou et al.[7][8]
Ceftazidime-Avibactam: Monotherapy vs. Combination Therapy

The utility of combining ceftazidime-avibactam with other antibiotics remains a subject of ongoing investigation. While some studies suggest a potential benefit in microbiological eradication with combination therapy, a clear advantage in clinical outcomes such as mortality has not been consistently demonstrated.[1][2][5][6][9]

Outcome MeasureCombination TherapyMonotherapyStudy Reference
30-Day Mortality No significant differenceNo significant differenceLi et al.[2][5]
Microbiological Eradication Rate Borderline higherReferenceMeta-analysis[1]
Clinical Cure Rate No significant differenceNo significant differenceMeta-analysis[1]

Experimental Protocols

The evidence presented is primarily derived from retrospective cohort studies and analyses of clinical trial data. The methodologies employed in these studies are crucial for interpreting the validity and applicability of the findings.

Study Design: Retrospective Cohort Analysis

Many of the real-world effectiveness studies cited are retrospective cohort analyses.[1][2][4][7] This approach involves the examination of existing clinical data to compare outcomes in patients who received different treatments.

G cluster_0 Patient Population Identification cluster_1 Cohort Definition cluster_2 Data Collection & Analysis cluster_3 Outcome Assessment P Hospitalized Patients with Confirmed MDR Gram-Negative Infections C1 Ceftazidime-Avibactam Treatment Group P->C1 C2 Comparator Treatment Group (e.g., Colistin, Carbapenem) P->C2 D Retrospective Data Extraction: - Demographics - Comorbidities - Infection Source - Severity Scores C1->D C2->D A Statistical Analysis: - Propensity Score Matching - Multivariate Regression D->A O Primary & Secondary Endpoints: - Mortality (e.g., 30-day) - Clinical Cure - Microbiological Eradication - Adverse Events A->O

Figure 1: Workflow for a retrospective cohort study on antibiotic effectiveness.

Inclusion and Exclusion Criteria: Studies typically include adult patients with documented infections caused by MDR Gram-negative pathogens who have received at least 72 hours of the specified antibiotic therapy.[10] Exclusion criteria often include pregnancy, lactation, and certain pre-existing conditions that could confound the results.[10]

Bacterial Isolation and Antimicrobial Susceptibility Testing

The identification of causative pathogens and the determination of their susceptibility to various antibiotics are foundational to these studies.

G S Clinical Specimen Collection (e.g., blood, urine, respiratory) I Bacterial Culture and Isolation S->I ID Pathogen Identification (e.g., MALDI-TOF, VITEK) I->ID AST Antimicrobial Susceptibility Testing (AST) ID->AST BMD Broth Microdilution (CLSI Guidelines) AST->BMD DD Disk Diffusion AST->DD MIC Determination of Minimum Inhibitory Concentration (MIC) BMD->MIC DD->MIC Report Susceptibility Profile Report (Susceptible, Intermediate, Resistant) MIC->Report

Figure 2: Standard workflow for bacterial isolation and antimicrobial susceptibility testing.

Methodology: Bacterial isolates are typically identified using standard laboratory techniques such as MALDI-TOF mass spectrometry or automated systems like the VITEK 2. Antimicrobial susceptibility testing is predominantly performed using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the minimum inhibitory concentration (MIC) of various antibiotics.[11][12][13][14][15][16]

Definitions of Clinical and Microbiological Outcomes

The endpoints used to evaluate the effectiveness of antibiotic therapy are standardized to allow for meaningful comparisons across studies.

Clinical Cure: This is typically defined as the resolution of the signs and symptoms of the infection, leading to no further need for antimicrobial therapy.[9]

Microbiological Eradication: This is defined as the absence of the original pathogen in follow-up cultures from the site of infection.[9]

All-Cause Mortality: This refers to death from any cause within a specified timeframe (e.g., 30 days) after the initiation of therapy.

Signaling Pathway: Mechanism of Action of Ceftazidime-Avibactam

The efficacy of ceftazidime-avibactam stems from its dual-action mechanism.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis PBP->CW Essential for Lysis Cell Lysis PBP->Lysis Inhibition leads to BL β-Lactamase Enzymes Ceftazidime Ceftazidime BL->Ceftazidime Hydrolyzes (Resistance) Ceftazidime->PBP Inhibits This compound This compound This compound->BL Inhibits

Figure 3: Mechanism of action of ceftazidime-avibactam.

Ceftazidime, a cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[15] However, many MDR bacteria produce β-lactamase enzymes that inactivate ceftazidime. This compound protects ceftazidime from degradation by inhibiting a wide range of these β-lactamases, including Ambler class A, C, and some class D enzymes.[15][17] This restored activity allows ceftazidime to effectively target and kill the resistant bacteria.

Conclusion

The available real-world evidence strongly supports the use of ceftazidime-avibactam as a first-line or preferred treatment option for serious infections caused by many MDR Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales. Its favorable efficacy and safety profile, especially when compared to older agents like colistin, make it an invaluable asset in the current era of widespread antimicrobial resistance. Continued surveillance and further research are essential to optimize its use and preserve its long-term effectiveness.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。